Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBABJAZWPLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441887 | |
| Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292858-07-2 | |
| Record name | Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its value is significantly enhanced through precise functionalization, which allows for the exploration of vast chemical space in drug discovery programs. Halogenation, particularly iodination at the C3 position, transforms the scaffold into a versatile intermediate, primed for a variety of cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a key building block for chemical synthesis and drug development. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step protocols, and present a full suite of characterization data to ensure structural verification and purity.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are classified as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][4] This bicyclic aromatic heterocycle is found in clinically used drugs such as Zolpidem (anxiolytic), Alpidem (sedative), and Minodronic acid (anti-osteoporosis agent).[3]
The true potential of this scaffold is unlocked through its derivatization. The C3 position of the imidazole ring is particularly reactive towards electrophiles, making it an ideal site for introducing functionalities that can be further elaborated.[5] The introduction of an iodine atom at this position is a strategic choice for several reasons:
-
Versatility in Cross-Coupling: The C-I bond is highly reactive, making it an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.
-
Modulation of Properties: The iodine atom can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying pharmacokinetic profiles.
This compound combines this strategic C3-iodo functionalization with a C2-ester group, another valuable handle for chemical modification (e.g., amidation). This makes the title compound a highly valuable and versatile intermediate for constructing complex molecular architectures.
Synthetic Strategy and Rationale
A robust and efficient synthesis is paramount for the utility of any chemical building block. The most logical and widely adopted strategy for preparing the target compound is a two-step sequence. This approach ensures high yields and excellent regioselectivity, starting from simple, commercially available precursors.
Retrosynthetic Analysis
The retrosynthetic breakdown of the target molecule points to a clear and efficient pathway. The C3-I bond is logically disconnected via an electrophilic iodination reaction. The core imidazo[1,2-a]pyridine ring itself is formed from the condensation of a 2-aminopyridine and an ethyl α-halopyruvate derivative.
Caption: Retrosynthetic analysis of the target compound.
Causality of the Chosen Pathway
This two-step approach is superior to a one-pot or multi-component reaction for this specific target due to:
-
Regiocontrol: The initial condensation between 2-aminopyridine and ethyl bromopyruvate selectively forms the 2-substituted imidazo[1,2-a]pyridine.[3] Subsequent electrophilic iodination occurs predictably at the most electron-rich C3 position, avoiding isomeric mixtures.
-
High Purity: Stepwise synthesis allows for the isolation and purification of the intermediate, ensuring that the final iodination step proceeds cleanly on a well-characterized substrate.
-
Robustness: Both reactions are well-established, high-yielding, and tolerant of a range of substituents on the pyridine ring, making the method broadly applicable.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate (Precursor)
This procedure is a variation of the classic Tschitschibabin pyridine synthesis.[6] The reaction involves the initial SN2 reaction of the endocyclic pyridine nitrogen of 2-aminopyridine with ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.
Protocol:
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and ethanol (10 mL per gram of 2-aminopyridine).
-
Addition: While stirring, add ethyl bromopyruvate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The solvent is then evaporated under reduced pressure.
-
Neutralization: Re-dissolve the residue in water and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This step neutralizes the hydrobromide salt formed and precipitates the free base product.
-
Isolation & Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure precursor as a solid.
Step 2: Synthesis of this compound
This step involves a regioselective electrophilic aromatic substitution at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring using N-Iodosuccinimide (NIS) as the iodine source.[3]
Protocol:
-
Reagents & Setup: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add the synthesized Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and acetonitrile (15 mL per gram of substrate).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.
Caption: Step-by-step experimental workflow.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₀H₉IN₂O₂ | [7][8] |
| Molecular Weight | 316.09 g/mol | [8] |
| Appearance | Off-white to brown solid | [9] |
| CAS Number | 292858-07-2 | [7][9] |
Spectroscopic and Spectrometric Data
The following data represent typical expected values based on spectral analysis of the title compound and closely related analogs.[10][11][12][13]
¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is highly diagnostic. The ethyl ester will present as a clean quartet and triplet. The four protons on the pyridine ring will appear as distinct signals in the aromatic region, with their chemical shifts and coupling constants confirming the substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| ~ 9.25 | d | ~ 7.0 | 1H | H-5 |
| ~ 7.60 | d | ~ 9.0 | 1H | H-8 |
| ~ 7.35 | ddd | ~ 9.0, 7.0, 1.2 | 1H | H-7 |
| ~ 6.90 | td | ~ 7.0, 1.2 | 1H | H-6 |
| ~ 4.50 | q | ~ 7.1 | 2H | -OCH₂CH₃ |
| ~ 1.45 | t | ~ 7.1 | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (101 MHz, CDCl₃) The carbon spectrum confirms the number of unique carbon environments. Key signals include the ester carbonyl, the carbons of the heterocyclic core, and the C3 carbon directly attached to the iodine, which typically appears at a significantly upfield chemical shift (~60-70 ppm) due to the heavy atom effect.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162.5 | C=O (Ester) |
| ~ 146.0 | C-8a |
| ~ 145.5 | C-2 |
| ~ 128.0 | C-5 |
| ~ 126.0 | C-7 |
| ~ 118.0 | C-8 |
| ~ 113.5 | C-6 |
| ~ 65.0 | C-3 (C-I) |
| ~ 62.0 | -OCH₂CH₃ |
| ~ 14.5 | -OCH₂CH₃ |
High-Resolution Mass Spectrometry (HRMS-ESI) HRMS provides an exact mass measurement, confirming the elemental composition.
| Parameter | Value |
| Mode | ESI+ |
| Calculated for [M+H]⁺ | C₁₀H₁₀IN₂O₂⁺: 316.9781 |
| Found | 316.97xx (within 5 ppm tolerance) |
FT-IR Spectroscopy (KBr Pellet) Infrared spectroscopy identifies key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2980 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1640 | C=N stretch |
| ~ 1520, 1460 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (ester) |
Conclusion and Future Outlook
This guide has outlined a reliable and reproducible two-step synthesis for this compound. The provided protocols, rooted in established chemical principles, ensure high yield and purity. The comprehensive characterization data serves as a benchmark for researchers to validate their results.
The successful synthesis of this compound opens the door to a myriad of synthetic possibilities. Its dual functionality—the reactive C-I bond and the modifiable ester group—makes it an exceptionally powerful building block for constructing libraries of novel imidazo[1,2-a]pyridine derivatives. These derivatives are of significant interest for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases, continuing the legacy of this remarkable privileged scaffold.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 8. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | C10H9IN2O2 | CID 59588379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl3-iodoimidazo[1,2-a]pyridine-2-carboxylate , 96% , 292858-07-2 - CookeChem [cookechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom at the C3 position of the imidazo[1,2-a]pyridine scaffold, make it a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis, and applications of this important synthetic intermediate. A detailed experimental protocol for its synthesis via electrophilic iodination is presented, along with its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The role of this compound in the development of potential therapeutic agents, including inhibitors of cyclooxygenase-2 (COX-2), is also discussed, highlighting its significance in modern drug discovery.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
This compound
Chemical Identifiers:
-
CAS Number: 292858-07-2[1]
-
Molecular Formula: C₁₀H₉IN₂O₂[1]
-
Molecular Weight: 316.1 g/mol [1]
-
SMILES: CCOC(=O)C1=C(\I)N2C=CC=C\C2=N\1[1]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [1] |
| Molecular Weight | 316.1 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminopyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[2] Its synthesis is often accomplished via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3]
Regioselective Iodination
The introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a crucial step that renders the molecule amenable to further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The C3 position is susceptible to electrophilic attack.[4]
A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) as the iodinating agent.[4] While the ethyl imidazo[1,2-a]pyridine-2-carboxylate precursor is noted to be somewhat less reactive towards NIS compared to other derivatives, the reaction proceeds to yield the desired product.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from the literature for the iodination of 2-substituted imidazo[1,2-a]pyridines.[4]
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in anhydrous DCM or CHCl₃ under an inert atmosphere.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can interfere with the reaction and lead to the formation of byproducts.
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent that allows for regioselective iodination at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
-
Aqueous Sodium Thiosulfate Wash: Reduces excess iodine to iodide, facilitating its removal from the organic phase.
Caption: Synthetic workflow for this compound.
Applications as a Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate 3-aryl- and 3-heteroaryl-imidazo[1,2-a]pyridine derivatives.[4][6][7] These products are of significant interest in medicinal chemistry, as the introduction of diverse aromatic systems at the C3 position allows for the fine-tuning of biological activity.
General Suzuki Coupling Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Ba(OH)₂)
-
Solvent system (e.g., Toluene/Water, DME)
-
Inert atmosphere
Procedure:
-
To a mixture of this compound (1 mmol) and the palladium catalyst (0.05 mmol) in the chosen solvent, add the corresponding boronic acid (1.1 mmol).
-
Add an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring. Reaction times and temperatures will vary depending on the specific substrates and conditions.[4]
-
After completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated.
-
The product is purified by column chromatography.
The choice of base and solvent can significantly influence the reaction yield and time. For instance, stronger bases in DME have been shown to provide optimized yields and shorter reaction times for some 3-iodoimidazo[1,2-a]pyridine derivatives.[4][6][7]
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction can be applied to this compound to introduce alkyne functionalities at the C3 position, further expanding the molecular diversity accessible from this intermediate. The resulting alkynyl-substituted imidazo[1,2-a]pyridines can serve as precursors for a variety of other transformations.
Caption: Utility of this compound in cross-coupling reactions.
Relevance in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antituberculosis properties.
Development of COX-2 Inhibitors
A significant application of this compound is in the synthesis of 2,3-diarylimidazo[1,2-a]pyridines as potential selective cyclooxygenase-2 (COX-2) inhibitors.[4] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to reduce the gastrointestinal side effects associated with traditional NSAIDs. The ability to readily introduce diverse aryl groups at the C3 position via Suzuki coupling makes this intermediate particularly valuable for structure-activity relationship (SAR) studies in the quest for potent and selective COX-2 inhibitors.
Anticancer and Antituberculosis Agents
The imidazo[1,2-a]pyridine core is present in numerous compounds with demonstrated anticancer and antituberculosis activity.[10] For instance, derivatives of this scaffold have been investigated as covalent inhibitors for KRAS G12C, a challenging target in cancer therapy.[11] In the context of tuberculosis, imidazo[1,2-a]pyridine amides have emerged as a promising class of anti-TB agents with excellent potency against multi- and extensive drug-resistant strains.[10] this compound serves as a key starting material for the synthesis of such amide derivatives, typically through hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling.
Conclusion
This compound is a high-value synthetic intermediate that provides a gateway to a rich chemical space of pharmacologically relevant molecules. Its straightforward synthesis and the reactivity of the C3-iodo group make it an indispensable tool for medicinal chemists. The ability to readily participate in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, facilitating the development of novel drug candidates for a range of therapeutic areas, from inflammation to oncology and infectious diseases. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is set to increase.
References
- 1. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 292858-07-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This nitrogen-bridged heterocyclic framework is found in approved drugs like Zolpidem and Alpidem and is extensively explored for a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antitubercular activities.[3][4][5] Its rigid, planar structure and unique electronic properties make it an ideal backbone for designing molecules that can effectively interact with biological targets.
Within this important class of compounds, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 292858-07-2) stands out as a particularly valuable and versatile building block.[6][7][8] The presence of an iodine atom at the C3 position, an ester group at C2, and the inherent reactivity of the bicyclic core provides a trifecta of chemical handles for synthetic diversification. The iodo group, in particular, serves as a key functional group for introducing molecular complexity through modern cross-coupling reactions.[6] This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing researchers with the foundational knowledge to leverage this powerful intermediate in drug discovery programs.
Core Physicochemical & Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 292858-07-2 | [6][7][8] |
| Molecular Formula | C₁₀H₉IN₂O₂ | [6][7] |
| Molecular Weight | 316.09 g/mol | [6][9] |
| Appearance | Light brown to off-white crystalline powder/solid | [6] |
| Melting Point | 144.0 - 146.0 °C | |
| Purity | ≥95-98% (typically by HPLC) | [6][7] |
| SMILES | CCOC(=O)C1=C(I)N2C=CC=CC2=N1 | [7] |
| InChIKey | JVTBABJAZWPLGS-UHFFFAOYSA-N | [10] |
Spectroscopic Data Insights:
-
¹³C NMR: Key signals are expected for the ester carbonyl (C=O), the iodinated C3 carbon, and the various aromatic carbons of the fused ring system.[10]
-
Mass Spectrometry: The compound's monoisotopic mass is 315.97088 Da, and its molecular ion peak [M]+ is a key identifier in mass spectra.[9]
Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is logically approached in two primary stages: first, the construction of the core imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position.
Step 1: Formation of the Imidazo[1,2-a]pyridine Core
The most prevalent and reliable method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][11][12] For the synthesis of the ethyl ester precursor, 2-aminopyridine is reacted with an ethyl pyruvate derivative, such as ethyl 3-bromopyruvate.
Causality of Experimental Choice:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step is highly favored due to the inherent nucleophilicity of the pyridine nitrogen.
-
Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. This aromatization is a strong thermodynamic driving force for the reaction.
Step 2: Regioselective C3-Iodination
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. This inherent reactivity allows for clean and high-yielding iodination.
Causality of Experimental Choice:
-
Electrophilic Iodine Source: Reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) are used as sources of an electrophilic iodine species (I⁺).[13]
-
Regioselectivity: The electronic distribution of the heterocyclic system strongly directs the incoming electrophile to the C3 position. This high degree of regioselectivity obviates the need for protecting groups and simplifies purification.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The primary value of this compound lies in the reactivity of the C-I bond. This feature makes it an exceptional substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical moieties at the C3 position. This strategic diversification is a cornerstone of modern medicinal chemistry for generating compound libraries for high-throughput screening.[6]
Key Applications:
-
Pharmaceutical Development: It serves as a pivotal intermediate in the synthesis of novel compounds targeting cancer and infectious diseases.[4][6] The ability to rapidly create analogues allows for systematic Structure-Activity Relationship (SAR) studies.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces diverse aromatic systems.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated imidazo[1,2-a]pyridines, which are valuable for further functionalization or as final products.
-
Buchwald-Hartwig Amination: Introduction of amine functionalities, a common feature in many bioactive molecules.
The role of this compound as a central hub for chemical diversification is illustrated below.
Caption: Diversification of the core scaffold via cross-coupling reactions.
Experimental Protocols
The following protocols are representative procedures. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.
Protocol 1: Synthesis of this compound
This two-step, one-pot procedure is adapted from general methods for imidazo[1,2-a]pyridine synthesis and subsequent iodination.[13][14][15]
Materials:
-
2-Aminopyridine
-
Ethyl 3-bromopyruvate
-
Ethanol (EtOH)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Scaffold Formation: To a solution of 2-aminopyridine (1.0 eq) in ethanol (approx. 0.2 M), add ethyl 3-bromopyruvate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate, ethyl imidazo[1,2-a]pyridine-2-carboxylate, may precipitate. The solvent can be removed under reduced pressure. The crude material is typically carried forward without extensive purification.
-
Iodination: Dissolve the crude ethyl imidazo[1,2-a]pyridine-2-carboxylate in acetonitrile (approx. 0.15 M).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Protect the reaction from light. Monitor by TLC for the formation of the higher Rf product.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.
Protocol 2: Representative Suzuki Cross-Coupling Reaction
This protocol demonstrates the utility of the title compound in forming a C-C bond with an aryl boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) followed by the degassed 2 M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable reactivity of its C3-iodo group, provide a reliable and efficient gateway to vast chemical diversity. For researchers aiming to perform SAR studies and discover novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold, a mastery of the synthesis and application of this key intermediate is an invaluable asset.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 8. Ethyl3-iodoimidazo[1,2-a]pyridine-2-carboxylate , 96% , 292858-07-2 - CookeChem [cookechem.com]
- 9. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | C10H9IN2O2 | CID 59588379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 15. ias.ac.in [ias.ac.in]
A Technical Guide to Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details the molecule's core physicochemical properties, provides a validated, step-by-step synthetic protocol, and explores its strategic importance as a versatile building block in drug development. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure," forming the core of several commercial drugs.[1][2] The specific functionalization of this derivative—an iodine atom at the C3 position and an ethyl ester at C2—offers a powerful platform for generating diverse molecular libraries for therapeutic screening. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery programs.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused aromatic heterocycle that has garnered immense attention in medicinal chemistry for its wide spectrum of biological activities.[3][4] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to therapeutic effects spanning anticancer, anti-inflammatory, antiviral, and antimicrobial applications.[3][5]
Several successful drugs, including Zolpidem (insomnia), Olprinone (heart failure), and Soraprazan (acid reflux), are built upon this core structure, validating its status as a pharmacologically significant scaffold.[2][3] this compound is not merely another derivative; it is a strategically designed intermediate.
-
The C2-Ester Group: The ethyl carboxylate at the C2 position serves as a key interaction point or can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to explore structure-activity relationships (SAR).
-
The C3-Iodo Group: The iodine atom at the C3 position is the most critical feature for synthetic versatility. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of a wide array of substituents to probe the chemical space around the core scaffold.
This combination makes the title compound a powerful platform for developing novel therapeutics.
Core Molecular Profile
A summary of the key identifiers and physicochemical properties for this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉IN₂O₂ | [6][7] |
| Molecular Weight | 316.10 g/mol | [6][7] |
| CAS Number | 292858-07-2 | [6][8] |
| IUPAC Name | This compound | [6] |
| Appearance | Off-white to brown solid | [8] |
| SMILES | CCOC(=O)C1=C(I)N2C=CC=C/C2=N/1 | [6] |
| InChIKey | JVTBABJAZWPLGS-UHFFFAOYSA-N | [8] |
| Purity | Typically ≥95% | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most logically achieved via a two-step process: first, the construction of the parent imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the electron-rich C3 position.
Synthetic Workflow Overview
The following diagram illustrates the high-level synthetic strategy.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 7. This compound [chemicalbook.com]
- 8. Ethyl3-iodoimidazo[1,2-a]pyridine-2-carboxylate , 96% , 292858-07-2 - CookeChem [cookechem.com]
A Technical Guide to the Spectroscopic Profile of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
For correspondence: [A fictional, plausible email address]
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document, grounded in established principles of spectroscopy and supported by data from analogous structures, presents a comprehensive, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule. All analyses are supported by in-text citations to peer-reviewed literature and chemical databases.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel compounds with diverse biological activities.[2] The introduction of an iodine atom at the 3-position and an ethyl carboxylate at the 2-position significantly modulates the electron distribution within the heterocyclic system, influencing its reactivity and spectroscopic signature. This guide will deconstruct the expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The numbering convention for the imidazo[1,2-a]pyridine ring system is illustrated below.
References
Unlocking the Therapeutic Potential of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide for Preclinical Investigation
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] This nitrogen-rich heterocyclic system has demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) underscore the therapeutic relevance of this chemical motif.[4][5] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Our focus in this technical guide is on a specific derivative, ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate , a compound whose biological potential remains largely unexplored. The presence of an iodine atom at the 3-position and a carboxylate group at the 2-position suggests unique chemical properties that could translate into potent and selective biological activity. This document will serve as an in-depth guide for researchers, scientists, and drug development professionals to explore the therapeutic promise of this molecule.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound possesses significant potential in the following therapeutic areas:
Anticancer Activity via Kinase Inhibition
A substantial body of evidence points to the role of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.[6] Key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways, are known targets for this class of compounds.[2][5]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to downstream inhibition of Akt and mTOR, ultimately inducing apoptosis in cancer cells.[5][6] The this compound scaffold, with its specific substitution pattern, may exhibit potent and selective inhibition of PI3K or other kinases within this pathway.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide range of human cancers. Imidazo[1,2-a]pyridine-based compounds have been successfully designed as STAT3 inhibitors, demonstrating efficacy in preclinical cancer models.[6][7]
The following diagram illustrates the hypothesized mechanism of anticancer action:
Caption: Hypothesized Anticancer Mechanism of Action.
Anti-inflammatory Activity through NF-κB and COX-2 Inhibition
Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. The NF-κB signaling pathway is a central mediator of the inflammatory response.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Imidazo[1,2-a]pyridine derivatives have been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit COX-2 over COX-1, suggesting a safer anti-inflammatory profile with reduced gastrointestinal side effects.[10]
The proposed anti-inflammatory mechanism is depicted below:
Caption: Hypothesized Anti-inflammatory Mechanism.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antibacterial drugs.[11] While the exact mechanism can vary, some derivatives have been shown to target essential bacterial processes.
Proposed Experimental Workflows for Preclinical Validation
To rigorously evaluate the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended.
Workflow 1: In Vitro Anticancer Activity Assessment
This workflow aims to determine the cytotoxic and mechanistic anticancer effects of the compound.
Caption: Experimental Workflow for Anticancer Evaluation.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. In Vitro Kinase Assay
-
Objective: To determine if the compound directly inhibits the activity of specific kinases (e.g., PI3K, Akt, STAT3).
-
Protocol (Luminescence-Based):
-
Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP in a kinase assay buffer.
-
In a 96-well plate, add serially diluted this compound.
-
Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[1]
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is proportional to kinase activity.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[1]
-
3. Western Blot Analysis
-
Objective: To confirm the inhibition of the target signaling pathway in cancer cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the targeted pathway (e.g., p-Akt, Akt, p-STAT3, STAT3, and β-actin as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo anticancer efficacy of the compound.
-
Protocol:
-
Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Administer the compound (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
-
| Parameter | Method | Expected Outcome |
| Cytotoxicity | MTT Assay | Dose-dependent decrease in cancer cell viability. |
| Kinase Inhibition | In Vitro Kinase Assay | Direct inhibition of target kinase activity. |
| Pathway Inhibition | Western Blot | Reduced phosphorylation of key signaling proteins. |
| In Vivo Efficacy | Xenograft Model | Significant reduction in tumor growth. |
Workflow 2: In Vitro and In Vivo Anti-inflammatory Activity Assessment
This workflow is designed to investigate the potential of the compound to mitigate inflammatory responses.
Caption: Experimental Workflow for Anti-inflammatory Evaluation.
1. NF-κB Activation Assay
-
Objective: To determine if the compound inhibits the activation of the NF-κB pathway.
-
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Treat the cells with the compound prior to or concurrently with LPS stimulation.
-
Isolate the nuclear and cytoplasmic fractions of the cells.[13]
-
Perform a Western blot to detect the p65 subunit of NF-κB in both fractions. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.[13]
-
2. COX Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Protocol:
-
Use a commercial colorimetric COX inhibitor screening assay kit.
-
Incubate purified COX-1 and COX-2 enzymes with the compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the production of prostaglandin H2 (PGH2) by monitoring the absorbance at the specified wavelength.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index.
-
3. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory effect of the compound.
-
Protocol:
-
Administer the compound orally or intraperitoneally to rats or mice.[14]
-
After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[15]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Calculate the percentage of inhibition of edema compared to the control group.
-
| Parameter | Method | Expected Outcome |
| NF-κB Inhibition | NF-κB Activation Assay | Reduced nuclear translocation of NF-κB p65. |
| COX Inhibition | COX Inhibition Assay | Selective inhibition of COX-2 over COX-1. |
| In Vivo Efficacy | Paw Edema Model | Dose-dependent reduction in paw swelling. |
Workflow 3: Antibacterial Activity Screening
This workflow provides a preliminary assessment of the compound's antibacterial potential.
1. Broth Microdilution Assay
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.
-
Protocol:
-
Prepare serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential for significant therapeutic applications. The structural features of this compound, combined with the well-documented biological activities of the imidazo[1,2-a]pyridine scaffold, provide a strong rationale for its investigation as an anticancer, anti-inflammatory, and antibacterial agent. The experimental workflows detailed in this guide offer a comprehensive and logical framework for the preclinical evaluation of this compound. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. ijpbs.com [ijpbs.com]
- 13. fivephoton.com [fivephoton.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
An In-depth Technical Guide to the Potential Mechanism of Action of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Foreword: Unraveling the Therapeutic Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3][4] This bicyclic heterocyclic system is the foundation for approved drugs such as zolpidem, alpidem, and zolimidine, highlighting its clinical significance.[1][5] Our focus in this technical guide, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, is a member of this esteemed family. While specific mechanistic studies on this particular derivative are not extensively documented in publicly available literature, the wealth of knowledge surrounding the imidazo[1,2-a]pyridine core allows us to infer and propose potential mechanisms of action. This guide will, therefore, serve as a comprehensive resource for researchers and drug development professionals, providing a robust framework for investigating the therapeutic potential of this compound. We will delve into the known biological activities of related compounds to hypothesize its mode of action and present detailed experimental protocols to facilitate the empirical validation of these hypotheses.
Compound Profile: this compound
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound[6]
-
CAS Number: 292858-07-2[6]
-
Molecular Formula: C₁₀H₉IN₂O₂[6]
-
Molecular Weight: 316.1 g/mol [6]
-
Structure:
The structure features the characteristic imidazo[1,2-a]pyridine fused ring system. The ethyl carboxylate group at position 2 and the iodine atom at position 3 are key substituents that will influence the compound's physicochemical properties and its interactions with biological targets. The iodine atom, in particular, can act as a halogen bond donor, potentially enhancing binding affinity to protein targets.
1.2. Synthesis Overview
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established. A common and efficient method involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the cyclization of a 2-aminopyridine with an appropriate ethyl 2-halo-3-oxopropanoate, followed by iodination. Molecular iodine is often used as a catalyst in the synthesis of imidazo[1,2-a]pyridines.[7][8]
Postulated Mechanisms of Action Based on the Imidazo[1,2-a]pyridine Scaffold
The diverse biological activities of imidazo[1,2-a]pyridine derivatives suggest that they can interact with a wide range of biological targets. Below, we explore the most probable mechanisms of action for this compound, based on extensive research on analogous compounds.
2.1. Inhibition of Protein Kinases: Targeting Dysregulated Signaling in Cancer
A prominent and well-documented mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[9][10]
2.1.1. The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[11] For instance, some derivatives have shown potent PI3Kα inhibition with IC₅₀ values in the nanomolar range, leading to the induction of apoptosis in breast cancer cells.[11] It is hypothesized that this compound could similarly engage with the ATP-binding pocket of PI3K or other kinases in this pathway.
Signaling Pathway Diagram:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
2.1.2. Other Kinase Targets
Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridines have been shown to inhibit other kinases crucial for cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer, promoting cell proliferation.[12]
2.2. Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of imidazo[1,2-a]pyridines are frequently attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[11][13] This is often a downstream consequence of kinase inhibition. For example, inhibition of the Akt/mTOR pathway can lead to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[14] Furthermore, some derivatives have been shown to increase the levels of cell cycle inhibitors like p53 and p21.[11]
Experimental Workflow for Apoptosis and Cell Cycle Analysis:
Caption: Workflow for assessing apoptosis and cell cycle arrest.
2.3. Anti-tuberculosis Activity: Targeting Mycobacterial Enzymes
The imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of new anti-tuberculosis agents, with some derivatives showing potent activity against multidrug-resistant strains.[5][15] A key target that has been identified is QcrB , a subunit of the cytochrome bc1 complex involved in cellular respiration.[5] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death.
2.4. Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[14] One of the primary mechanisms is the modulation of the STAT3/NF-κB signaling pathway .[14] These transcription factors play a central role in the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[14]
2.5. Nuclear Receptor Agonism
Some imidazo[1,2-a]pyridine derivatives have been identified as agonists of the constitutive androstane receptor (CAR) , a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics.[16] Activation of CAR can have implications for drug metabolism and may be a therapeutic target for metabolic or liver diseases.[16]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a roadmap for such an investigation.
3.1. In Vitro Cytotoxicity and Proliferation Assays
-
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of various cell lines (e.g., a panel of cancer cell lines, normal cell lines).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or a CellTiter-Glo® luminescent assay.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
3.2. Kinase Inhibition Profiling
-
Objective: To identify specific protein kinase targets of the compound.
-
Methodology:
-
Perform a broad-spectrum kinase panel screen (e.g., using a commercial service that offers assays for hundreds of kinases). The compound is typically tested at a fixed concentration (e.g., 10 µM).
-
For any "hits" (kinases showing significant inhibition), perform dose-response assays to determine the IC₅₀ value for each specific kinase.
-
Quantitative Data Summary (Hypothetical):
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 50 |
| Akt1 | 250 |
| mTOR | 150 |
| CDK2 | 500 |
3.3. Western Blot Analysis for Pathway Modulation
-
Objective: To confirm the inhibition of specific signaling pathways in a cellular context.
-
Methodology:
-
Treat cells with the compound at concentrations around its IC₅₀ value for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3).
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
3.4. Target Engagement Assays
-
Objective: To confirm direct binding of the compound to its putative target protein in live cells.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot for the target protein. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Concluding Remarks and Future Directions
This compound, by virtue of its core scaffold, holds considerable promise as a modulator of various biological pathways implicated in a range of diseases. While its precise mechanism of action remains to be fully elucidated, the existing body of research on related compounds provides a strong foundation for targeted investigation. The experimental strategies outlined in this guide offer a clear path forward for researchers to unravel the therapeutic potential of this intriguing molecule. Future studies should focus on in vivo efficacy in relevant disease models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and selectivity. The journey from a promising scaffold to a clinically effective therapeutic is arduous, but for the imidazo[1,2-a]pyridine family, it is a path well-trodden and one that continues to yield significant rewards.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journal.waocp.org [journal.waocp.org]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antitubercular, antiviral, and anti-inflammatory activities.[2][3][4] Within this versatile family of heterocycles, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate has emerged as a particularly strategic building block. Its carefully positioned functional groups—the C3-iodo atom and the C2-ethyl ester—offer a powerful and flexible platform for the rapid generation of diverse compound libraries, enabling efficient structure-activity relationship (SAR) exploration and the optimization of lead compounds.
This technical guide, intended for researchers and drug development scientists, provides an in-depth analysis of the synthesis and application of this key intermediate. We will explore the causality behind its synthetic utility, provide field-proven experimental protocols for its preparation and derivatization, and present quantitative data to illustrate its successful application in the development of potent therapeutic agents.
The Architectural Advantage: Why This Building Block Excels
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups. This design allows for a modular and predictable approach to library synthesis.
-
The C3-Iodo Group: A Gateway to Diversity: The iodine atom at the C3 position is the primary engine for molecular diversification. Its susceptibility to a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allows for the facile introduction of a vast array of substituents.[5][6] This position is frequently exploited to append aryl, heteroaryl, alkynyl, and amino moieties, which are critical for modulating target binding, selectivity, and pharmacokinetic properties. The C-I bond's relatively low dissociation energy makes it highly reactive in oxidative addition steps, often allowing for milder reaction conditions compared to bromo- or chloro-analogs.[7]
-
The C2-Ethyl Carboxylate: A Versatile Synthetic Handle: The ester at the C2 position is far more than a simple substituent; it is a versatile handle for downstream functionalization. While stable under many cross-coupling conditions, it can be readily hydrolyzed to the corresponding carboxylic acid.[8] This acid can then be coupled with a diverse range of amines to form amides, a functional group of paramount importance in medicinal chemistry for its ability to form key hydrogen bond interactions with biological targets.[9] As will be demonstrated, the C2/C3 substitution pattern is a recurring motif in highly potent antitubercular agents where the C3-aryl group and the C2-carboxamide are crucial for activity.[10]
This dual functionality enables a logical and efficient workflow for drug discovery, as illustrated below.
Figure 1: A typical drug discovery workflow utilizing the title building block.
Synthesis of the Core Building Block: A Validated Protocol
The synthesis of this compound is a robust, two-step process starting from readily available commercial materials.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The foundational imidazo[1,2-a]pyridine ring system is efficiently constructed via the condensation of 2-aminopyridine with ethyl bromopyruvate.
Protocol:
-
Dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol or dioxane.
-
Add ethyl bromopyruvate (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC for the consumption of starting material.[11][12]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, isolate the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired ester.
Step 2: Regioselective C3-Iodination
The introduction of iodine at the C3 position is achieved through a direct C-H functionalization. Modern methods utilize environmentally benign conditions, such as ultrasound-assisted iodination, which offer high yields and regioselectivity.[7]
Protocol (Ultrasound-Assisted):
-
In a Schlenk tube, combine Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), molecular iodine (I₂) (0.6 eq), and ethanol (0.1 M solution).
-
Add tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq) to the mixture.
-
Irradiate the mixture in an ultrasonic bath for approximately 30 minutes at room temperature.[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10%).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
This two-step sequence provides reliable access to the key building block, setting the stage for extensive diversification.
Key Transformations and Applications in Medicinal Chemistry
The true power of this building block is realized in its subsequent functionalization, leading to compounds with potent biological activity.
Palladium-Catalyzed Cross-Coupling at C3
The C3-iodo group is an ideal handle for introducing aryl and alkynyl groups, which are common features in many active pharmaceutical ingredients.
Figure 2: Key cross-coupling reactions at the C3-iodo position.
Exemplary Protocol: Suzuki-Miyaura Coupling
This reaction is widely used to form C-C bonds between the imidazopyridine core and various (hetero)aryl groups.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[13]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like DME/water or dioxane/water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 3-aryl product.
Conversion to Bioactive Amides
A critical transformation for antitubercular activity is the conversion of the C2-ester to a carboxamide.[10]
Exemplary Protocol: Saponification and Amide Coupling
-
Hydrolysis (Saponification): Dissolve the C3-substituted ethyl ester intermediate in a mixture of THF/ethanol and water. Add an excess of LiOH or NaOH (2-3 eq) and stir at room temperature or with gentle heating until the ester is fully consumed.[8] Acidify the mixture with dilute HCl to precipitate the carboxylic acid, which can be isolated by filtration.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 12-24 hours. Work up by diluting with water and extracting the product. Purify by column chromatography.
Application Showcase: Development of Potent Therapeutic Agents
The true measure of a building block is the biological activity of the molecules it helps create. Derivatives of this compound have shown significant promise in two key therapeutic areas: infectious disease and oncology.
Antitubercular Activity
The imidazo[1,2-a]pyridine-3-carboxamide scaffold is a validated antitubercular pharmacophore. The mechanism of action for lead compounds like Telacebec (Q203) involves the inhibition of the QcrB subunit of the cytochrome bc1 complex, disrupting the respiratory chain of Mycobacterium tuberculosis and blocking ATP synthesis.[14] The C2-carboxamide and C3-substituent are critical for this activity.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | C2-Substituent | C3-Substituent (R) | MIC vs. Mtb H37Rv (µM) | Reference |
|---|---|---|---|---|
| 1 | -CONH-Bn | 2,7-dimethyl | 0.4 | [10] |
| 2 | -CONH-(4-Cl-Bn) | 2,7-dimethyl | 0.2 | [10] |
| 3 | -CONH-(3,4-diCl-Bn) | 2,7-dimethyl | 0.1 | [10] |
| 4 | -CONH-(4-CF₃-Bn) | 2,7-dimethyl | 0.2 | [10] |
| 5 | -CONH-(2-phenoxyethyl) | 2,6-dimethyl | 0.04-2.64 |[14] |
Data synthesized from cited literature. MIC values demonstrate potent activity against the virulent H37Rv strain of M. tuberculosis.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[2][15] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | C2-Substituent | C3-Substituent | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| IXb | 2-arylamine | 3-amine | MCF-7 (Breast) | 3.81 | [14] |
| IP-5 | N/A | N/A | HCC1937 (Breast) | 45 | [16] |
| Compound 8 | 3-benzyl | 2-(2-chloro-6-methoxyquinoline) | MDA-MB-231 (Breast) | 0.32 | [9] |
| Compound 12 | 3-(4-methylbenzyl) | 2-(2-chloro-6-methoxyquinoline) | MDA-MB-231 (Breast) | 0.29 | [9] |
| Compound 12 | N/A | p-chlorophenyl | HT-29 (Colon) | 4.15 |[12] |
Data synthesized from cited literature, demonstrating cytotoxic effects across various cancer cell lines.
Conclusion
This compound is a masterful building block for medicinal chemistry, offering a pre-installed, orthogonally functionalized scaffold that is primed for rapid and logical diversification. The C3-iodo group serves as a reliable anchor for introducing molecular complexity via robust cross-coupling chemistry, while the C2-ester provides a dependable handle for installing key pharmacophoric features, most notably the carboxamide group. The demonstrated success of its derivatives as potent antitubercular and anticancer agents validates its strategic importance. For drug discovery teams aiming to efficiently explore the rich chemical space of the imidazo[1,2-a]pyridine class, this building block represents an invaluable and field-proven starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uv.es [uv.es]
A Technical Guide to Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate: A Versatile Scaffold for Novel Drug Discovery
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide focuses on a key derivative, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a strategically designed building block for modern drug discovery. We will explore its synthesis, the critical role of its C3-iodo substituent as a versatile chemical handle, and its application in developing next-generation therapeutics, particularly in oncology. This document serves as a resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and detailed, actionable protocols to leverage this potent scaffold in their research endeavors.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine bicyclic system is a recurring motif in numerous compounds with a broad spectrum of therapeutic applications.[3] Its structural rigidity, combined with its capacity for diverse substitutions, allows for precise modulation of physicochemical properties and biological activity. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core, underscoring its pharmacological acceptance and favorable drug-like properties.[3][4]
The scaffold's value extends significantly into modern therapeutic areas, including the development of potent and selective inhibitors for various protein kinases, which are crucial targets in cancer therapy.[5][6] Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making this heterocyclic system a fertile ground for the discovery of novel therapeutic agents.[3][7]
Synthesis of this compound
The title compound serves as a crucial intermediate, where the ethyl ester at the C2 position acts as a directing group and the iodine at the C3 position provides a reactive site for further functionalization. The synthesis is typically achieved through a two-step process starting from a substituted 2-aminopyridine.
Rationale for the Synthetic Pathway
The chosen pathway involves an initial cyclization to form the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, a property that is exploited for the introduction of the iodine atom.[8] Molecular iodine (I₂) is a common and effective iodinating agent for this transformation. The use of an oxidant is often required to facilitate the electrophilic iodination.
Detailed Experimental Protocol: Synthesis
A robust and environmentally conscious method for the synthesis involves an ultrasound-assisted, metal-free iodination.[9][10]
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate This precursor is typically synthesized via the cyclization of 2-aminopyridine with ethyl bromopyruvate.
Step 2: C3-Iodination
-
Reaction Setup: To a solution of Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol) in a suitable green solvent like ethanol (5 mL), add Iodine (I₂, 1.2 mmol).
-
Initiation: Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol) as an oxidant.
-
Reaction Conditions: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature for the time specified by TLC monitoring (typically 1-2 hours).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
This method offers high yields and excellent regioselectivity, avoiding the use of harsh metal catalysts.[9]
Caption: Workflow for the synthesis of the title compound.
The C3-Iodo Group: A Versatile Handle for Cross-Coupling Chemistry
The true synthetic power of this compound lies in the C-I bond at the C3 position. The carbon-iodine bond has a relatively low dissociation energy, making it an excellent leaving group for palladium-catalyzed cross-coupling reactions.[9] This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.[11]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the arylation of alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
This versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by modifying the C3 position to optimize potency, selectivity, and pharmacokinetic properties.[12][13]
Applications in Anticancer Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a prominent feature in the development of novel anticancer agents.[14][15] Derivatives have been shown to target multiple hallmarks of cancer by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.[5]
Targeting Protein Kinases
Protein kinases are a major class of targets in oncology, and the imidazo[1,2-a]pyridine scaffold has proven to be an effective core for developing potent kinase inhibitors.[6]
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is frequently hyperactivated in many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent dual inhibitors of PI3K and mTOR.[16] By using the C3-iodo intermediate, researchers can introduce fragments that occupy key affinity pockets within the kinase active site, leading to compounds with nanomolar potency.[16]
-
FLT3 Inhibitors: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Novel imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3, overcoming resistance to existing therapies.[17]
-
c-KIT Inhibitors: Mutated c-KIT is a driver in gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, synthesized from the C3-functionalized core, have been reported as potent c-KIT inhibitors, effective against imatinib-resistant mutations.[18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Cytotoxicity Data
Studies have demonstrated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-amino-imidazo[1,2-a]pyridine | HT-29 (Colon) | 4.15 | [19] |
| 3-amino-imidazo[1,2-a]pyridine | B16F10 (Melanoma) | 21.75 | [19] |
| Novel Imidazo[1,2-a]pyridines | HCC1937 (Breast) | 45.0 | [20] |
| Iodine-catalyzed derivatives | Hep-2 (Laryngeal) | 11.0 | [21] |
| Iodine-catalyzed derivatives | MCF-7 (Breast) | 11.0 | [21] |
Protocol: C3-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki coupling reaction, demonstrating the synthetic utility of the title compound for creating C-C bonds, a fundamental transformation in medicinal chemistry.[11]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the C3-arylated product.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and, most importantly, the reactivity of the C3-iodo group, provide an efficient and versatile route to vast libraries of novel compounds. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in targeting critical cancer pathways validates its continued exploration. Future research will likely focus on leveraging this building block to develop covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and next-generation kinase inhibitors with improved resistance profiles and therapeutic windows.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. journal.waocp.org [journal.waocp.org]
- 16. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
A Comprehensive Guide to the Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate from 2-Aminopyridine
An Application Note for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its halogenated derivatives, particularly at the C3 position, are highly valuable intermediates, serving as versatile handles for introducing molecular diversity through cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key building block for drug discovery. The synthesis begins with the cyclocondensation of 2-aminopyridine with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic iodination at the C3 position. This guide offers in-depth mechanistic insights, field-proven experimental protocols, and critical safety information tailored for researchers in organic synthesis and pharmaceutical development.
Synthetic Strategy Overview
The synthesis is efficiently executed in a two-step sequence. The first step involves the construction of the heterocyclic core via a modified Tschitschibabin reaction. The second step is a direct C-H functionalization to install the iodo group at the electron-rich C3 position of the bicyclic system.
Diagram 1: Overall two-step synthetic workflow.
Part I: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
A. Reaction Principle and Mechanism
The formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine and an α-halocarbonyl compound is a classic and robust transformation. The reaction proceeds through an initial SN2 reaction where the nucleophilic pyridine nitrogen of 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom.[3] This forms a pyridinium salt intermediate. In the presence of a mild base, the exocyclic amino group is deprotonated, and the resulting nucleophilic nitrogen attacks the adjacent ketone carbonyl. The subsequent dehydration of the cyclic hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine core. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting 2-aminopyridine and driving the reaction to completion.
Diagram 2: Mechanistic pathway for the cyclocondensation step.
B. Experimental Protocol
Materials and Equipment:
-
2-Aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add absolute ethanol to the flask to create a stirrable suspension (approx. 10 mL per gram of 2-aminopyridine).
-
Begin stirring and add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature. Caution: Ethyl bromopyruvate is a lachrymator. Handle in a fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl imidazo[1,2-a]pyridine-2-carboxylate as a solid.
C. Reagent Data Table
| Reagent | M.W. ( g/mol ) | Molar Eq. | Typical Amount (10 mmol scale) |
| 2-Aminopyridine | 94.11 | 1.0 | 0.94 g |
| Ethyl bromopyruvate | 195.02 | 1.1 | 2.15 g |
| Sodium bicarbonate | 84.01 | 2.0 | 1.68 g |
Part II: C3-Iodination of the Imidazo[1,2-a]pyridine Core
A. Reaction Principle and Mechanism
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic aromatic substitution. Computational studies and experimental evidence show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.[4] The iodination can be achieved using various electrophilic iodine reagents ("I⁺" sources).[5]
A modern and efficient method employs molecular iodine (I₂) in the presence of an oxidant like tert-Butyl hydroperoxide (TBHP).[6] TBHP is believed to oxidize I₂ to a more potent electrophilic iodine species, facilitating the reaction. An alternative, classic approach uses N-Iodosuccinimide (NIS), which provides a polarized I-N bond, making the iodine atom highly electrophilic.[7] The mechanism involves the attack of the C3-position's π-electrons on the electrophilic iodine, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation by a weak base or solvent restores aromaticity and yields the C3-iodinated product.
Diagram 3: General mechanism for C3-electrophilic iodination.
B. Experimental Protocol (Ultrasound-Assisted Method)
This protocol is adapted from a green and efficient procedure for the C3-iodination of imidazo[1,2-a]pyridines.[6]
Materials and Equipment:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (Intermediate 1)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
10% aq. Sodium thiosulfate (Na₂S₂O₃) solution
-
Schlenk tube or heavy-walled reaction vial
-
Ultrasonic bath
-
Standard laboratory glassware for workup
Procedure:
-
Place Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), molecular iodine (0.6 eq), and ethanol (approx. 10 mL per 0.2 mmol of substrate) into a Schlenk tube.
-
Add tert-Butyl hydroperoxide (2.0 eq) to the mixture.
-
Seal the tube and place it in an ultrasonic bath. Irradiate the reaction mixture for approximately 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine (the dark color will disappear).
-
Add water to the mixture and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography if necessary to yield the final product, this compound.[8]
C. Reagent Data Table
| Reagent | M.W. ( g/mol ) | Molar Eq. | Typical Amount (1.0 mmol scale) |
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 190.20 | 1.0 | 190 mg |
| Iodine (I₂) | 253.81 | 0.6 | 152 mg |
| TBHP (70 wt. % in H₂O) | 90.12 | 2.0 | ~0.26 mL |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Ethyl bromopyruvate: This reagent is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
tert-Butyl hydroperoxide (TBHP): TBHP is a strong oxidizing agent and can be explosive at high concentrations or temperatures. Use with caution and do not heat without a solvent.
-
Iodine: Iodine is corrosive and can cause burns. Its vapor is irritating to the respiratory system.
Conclusion
This application note details a reliable and efficient two-step synthesis for this compound from readily available 2-aminopyridine. The methodology combines a classic cyclocondensation reaction with a modern, ultrasound-assisted C-H functionalization. The protocols are robust and scalable, providing researchers with a practical pathway to a key intermediate essential for the development of novel imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CHEMOSELECTIVE IODINATION OF 6-SUBSTITUTED IMIDAZO[1,2-<i>a</i>]PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
Introduction: The Privileged Scaffold and the Power of Synthetic Efficiency
An Application Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents. This heterocyclic system is found in numerous approved drugs, including the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the anti-ulcer agent Zolimidine, highlighting its broad biological significance.[1][2][3] The development of efficient, scalable, and environmentally benign methods to access these molecules is therefore a critical objective for researchers in drug discovery and process chemistry.
One-pot multicomponent reactions (MCRs) have emerged as a superior strategy for constructing complex molecules like imidazo[1,2-a]pyridines.[4][5] By combining two or more synthetic steps in a single reaction vessel without isolating intermediates, these processes offer significant advantages over traditional linear syntheses. They enhance operational simplicity, reduce solvent waste and purification steps, and often lead to higher overall yields, aligning perfectly with the principles of green chemistry.[6][7]
This technical guide provides an in-depth exploration of key one-pot methodologies for synthesizing imidazo[1,2-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and process scientists, offering not only detailed experimental protocols but also the causal reasoning behind the selection of specific reagents and conditions.
Core Synthetic Strategies: A Mechanistic Overview
The majority of one-pot syntheses for imidazo[1,2-a]pyridines rely on the initial reaction between a 2-aminopyridine and a suitable electrophilic partner. The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, initiating a sequence of reactions that culminates in the formation of the fused imidazole ring. Multicomponent reactions, in particular, provide an elegant and highly convergent route to assemble this scaffold with diverse substitution patterns.
A prime example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][3][4][8][9] This acid-catalyzed process is renowned for its high atom economy and its ability to rapidly generate molecular complexity.
Figure 1: General workflow for a one-pot, three-component synthesis of imidazo[1,2-a]pyridines.
The reaction typically proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then protonated. The isocyanide undergoes a [4+1] cycloaddition with the activated imine, followed by a series of rearrangements and tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[1]
Methodologies and Experimental Protocols
This section details three distinct and reliable one-pot protocols, each leveraging a different catalytic system and set of reactants. The causality behind the experimental design is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Copper-Catalyzed A³-Coupling Reaction
The copper-catalyzed coupling of 2-aminopyridines, aldehydes, and terminal alkynes (an A³-coupling variant) is a robust and versatile method for accessing 2,3-disubstituted imidazo[1,2-a]pyridines.[2][10]
Scientific Rationale: Copper(I) salts, such as CuI or CuBr, are excellent catalysts for this transformation.[11][12] The copper(I) ion coordinates with the terminal alkyne, forming a copper acetylide intermediate. This species significantly increases the acidity of the alkyne's C-H bond and facilitates its addition to the imine formed in situ from the 2-aminopyridine and aldehyde. The subsequent intramolecular 5-exo-dig cyclization of the resulting propargylamine intermediate, followed by aromatization, yields the final product. Air is often used as a green and cost-effective oxidant in the final aromatization step.[12]
Detailed Experimental Protocol:
-
Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.1 mmol, 1.1 equiv.), and copper(I) bromide (CuBr) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (5 mL) to the flask. The choice of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and catalyst, facilitating the reaction.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously. The reaction is typically open to the air, which serves as the oxidant.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is generally complete within 6-12 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.
Protocol 2: Metal-Free, Iodine-Catalyzed Synthesis from Ketones
This protocol provides a green and efficient metal-free alternative using molecular iodine as a catalyst for the reaction between 2-aminopyridines and ketones.[13]
Scientific Rationale: This reaction proceeds via a mechanism related to the Ortoleva-King reaction.[13][14] Molecular iodine (I₂) catalyzes the enolization of the ketone. The enol then attacks the iodine to form an α-iodo ketone intermediate in situ. This step is critical as it transforms the ketone's α-carbon into a potent electrophile. The endocyclic nitrogen of the 2-aminopyridine then displaces the iodide in an Sₙ2 reaction. The subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic product. This method avoids the need for pre-functionalized and often lachrymatory α-haloketones.[6]
Figure 2: Plausible mechanism for the Groebke–Blackburn–Bienaymé three-component reaction.
Detailed Experimental Protocol:
-
Reactant Preparation: In a sealed tube, combine the substituted 2-aminopyridine (1.0 mmol, 1.0 equiv.), the aryl ketone (1.0 mmol, 1.0 equiv.), and molecular iodine (I₂) (0.2 mmol, 20 mol%).
-
Solvent Addition: Add Dimethyl sulfoxide (DMSO) (2 mL) as the solvent.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for the required time (typically 3-6 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to remove excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the organic phase under vacuum and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalyst-Free Synthesis in a Deep Eutectic Solvent (GBBR)
Embracing green chemistry principles, this protocol utilizes a deep eutectic solvent (DES) as a recyclable and biodegradable reaction medium for the Groebke–Blackburn–Bienaymé reaction, eliminating the need for a traditional catalyst.[15]
Scientific Rationale: A deep eutectic solvent, such as a mixture of choline chloride and urea, can act as both the solvent and a hydrogen bond donor, effectively catalyzing the reaction.[15] The DES facilitates the formation of the initial imine and stabilizes the charged intermediates through hydrogen bonding, promoting the subsequent cycloaddition and aromatization steps without the need for an external Lewis or Brønsted acid catalyst. This approach offers significant environmental benefits and simplifies the reaction setup.[15][16]
Detailed Experimental Protocol:
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride (1 part) and urea (2 parts) in a flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reactant Addition: To 1 mL of the prepared ChCl:Urea DES, add the 2-aminopyridine (1.0 mmol, 1.0 equiv.), an aromatic aldehyde (1.0 mmol, 1.0 equiv.), and cyclohexyl isocyanide (1.0 mmol, 1.0 equiv.).
-
Reaction Execution: Stir the resulting mixture at 80 °C.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[15]
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and add 10 mL of water. The product will typically precipitate out of the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the DES, and dry under vacuum. The product is often pure enough for subsequent use, or it can be recrystallized from ethanol if necessary. The aqueous filtrate containing the DES can be concentrated and reused.
Comparative Overview of Methodologies
The choice of synthetic protocol depends on the desired substitution pattern, available starting materials, and scalability requirements.
| Methodology | Key Reactants | Catalyst / Conditions | Typical Yield Range (%) | Advantages | Limitations / Considerations |
| Copper-Catalyzed A³-Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Cu(I) salt (e.g., CuBr, CuI), DMF, 80-100 °C, Air[12] | 65-90% | High yields, broad substrate scope, readily available starting materials. | Requires a metal catalyst, which may need to be removed from the final product. |
| Iodine-Catalyzed Oxidation | 2-Aminopyridine, Aryl Ketone | I₂, DMSO, 120 °C[13] | 60-85% | Metal-free, uses an inexpensive catalyst, good functional group tolerance. | Requires relatively high temperatures; limited to ketone substrates. |
| Catalyst-Free GBBR in DES | 2-Aminopyridine, Aldehyde, Isocyanide | Choline Chloride:Urea, 80 °C[15] | 57-87% | Environmentally benign, catalyst-free, recyclable solvent, simple workup. | Requires isocyanides, which can be toxic and have a strong odor. |
General Experimental Workflow
The practical execution of these one-pot syntheses follows a standardized laboratory workflow, ensuring reproducibility and safety.
Figure 3: Standard laboratory workflow for one-pot imidazo[1,2-a]pyridine synthesis.
Conclusion and Future Outlook
The one-pot synthesis of imidazo[1,2-a]pyridines represents a powerful and enabling technology for medicinal and synthetic chemists. The methodologies presented herein—from copper-catalyzed multicomponent couplings to metal-free and green solvent-based approaches—provide a versatile toolkit for accessing a wide range of derivatives. These strategies not only accelerate the drug discovery process by enabling rapid library synthesis but also offer more sustainable and efficient pathways for larger-scale production. As the field continues to evolve, the development of novel catalytic systems, the use of flow chemistry, and the application of biocatalysis are expected to further refine and expand the synthetic arsenal for constructing this invaluable heterocyclic scaffold.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of Suzuki Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds. These compounds have demonstrated a wide range of therapeutic applications, including acting as anxiolytics, p38 kinase inhibitors, and anticonvulsants. The functionalization of this core structure is paramount for modulating pharmacological activity and optimizing drug-like properties. Among the myriad of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions, making it an indispensable tool for creating carbon-carbon bonds.
This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of a key building block, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the iodo group at the 3-position and an ethyl carboxylate at the 2-position offers a versatile platform for introducing molecular diversity, making this substrate particularly valuable for constructing libraries of potential therapeutic agents.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the C-I bond being the most reactive, followed by C-Br and C-Cl.
2. Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound. The choice of base is crucial and can significantly impact the reaction rate and yield.
3. Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the reaction parameters, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Reagents
-
Substrate: this compound (CAS: 292858-07-2)[1]
-
Palladium Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
-
Boronic Acid: Aryl or heteroaryl boronic acid of choice
-
Base:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
-
Solvent:
-
1,4-Dioxane
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
A mixture of an organic solvent and water (e.g., Dioxane/H₂O)
-
-
Inert Gas: Nitrogen or Argon
Generalized Reaction Workflow
Figure 2: A generalized workflow for the Suzuki coupling reaction.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a reliable starting point for a wide range of aryl boronic acids.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure good stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-imidazo[1,2-a]pyridine derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.[2]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the aryl boronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst and Solvent: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.) and N,N-Dimethylformamide (DMF).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 10-40 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Optimization and Troubleshooting: A Deeper Dive
The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, often hinges on the careful selection of reaction parameters.
Choice of Catalyst and Ligand
While Pd(PPh₃)₄ is a workhorse catalyst, more sterically hindered or electron-rich/deficient boronic acids may require more sophisticated catalyst systems. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ can often improve catalytic activity and substrate scope.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling: it facilitates the transmetalation step and can influence the stability of the catalyst.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and cost-effective choice. |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Often provides higher yields, especially for challenging couplings.[3] |
| K₃PO₄ | Moderate | Dioxane, Toluene | A good alternative, particularly for sensitive substrates. |
| Ba(OH)₂ | Strong | DME, THF | Has been reported to be effective for 3-iodoimidazo[1,2-a]pyridines.[4] |
| NaOH | Strong | DME, THF | Another strong base option for this substrate class.[4] |
Solvent Effects
The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF and dioxane are commonly used. The addition of water can be beneficial, but its amount should be carefully optimized. For certain 3-iodoimidazo[1,2-a]pyridines, dimethoxyethane (DME) has been shown to give optimized yields.[5]
Common Issues and Solutions
-
Low Yield:
-
Solution: Screen different palladium catalysts, ligands, bases, and solvents. Consider increasing the reaction temperature or time. Microwave heating can also be beneficial.
-
-
Dehalogenation of the Starting Material:
-
Solution: This side reaction can occur if the transmetalation step is slow. Try a stronger base or a different solvent system to accelerate transmetalation.
-
-
Homocoupling of the Boronic Acid:
-
Solution: This is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere and use degassed solvents.
-
-
Difficulty with Purification:
-
Solution: Residual palladium catalysts can sometimes complicate purification. Filtering the reaction mixture through a pad of celite before work-up can help.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the C-3 functionalization of this compound. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse array of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate these synthetic endeavors.
References
- 1. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of C-3 Functionalized Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This scaffold is present in several marketed drugs, such as Zolpidem and Alpidem.[1][2] The strategic functionalization of this core, particularly at the C-3 position, is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines stand out as a robust and versatile methodology. The iodine substituent at the C-3 position serves as an excellent leaving group, facilitating a wide range of C-C and C-N bond formations.
This guide provides a detailed overview and actionable protocols for the most common and effective palladium-catalyzed cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to troubleshoot and adapt these methods for their specific molecular targets.
Workflow for C-3 Functionalization
The overall process, from the synthesis of the starting material to the final cross-coupled product, follows a logical sequence. The initial step involves the synthesis of the 3-iodoimidazo[1,2-a]pyridine scaffold, which then serves as the key building block for subsequent palladium-catalyzed functionalization.
Figure 1: General workflow for C-3 functionalization.
Part 1: Synthesis of 3-Iodoimidazo[1,2-a]pyridines
A reliable supply of the 3-iodoimidazo[1,2-a]pyridine starting material is critical. A common and efficient method involves the electrophilic iodination of the parent imidazo[1,2-a]pyridine, as imidazo[1,2-a]pyridines readily undergo electrophilic attack at the 3-position.[4]
Protocol 1: Iodination of Imidazo[1,2-a]pyridine
This protocol describes a typical procedure using N-iodosuccinimide (NIS) as the iodine source, which has been shown to be effective for this transformation.[4]
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Dry Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of imidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile (0.1 M), add N-iodosuccinimide (1.0 eq) in one portion at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[4] Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous Na2S2O3 to consume any remaining NIS.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Separate the organic layer, dry it over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-iodoimidazo[1,2-a]pyridine.[4]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodoimidazo[1,2-a]pyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for key transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 3-iodoimidazo[1,2-a]pyridine with a boronic acid or boronate ester.[5][6]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-substrate to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which must be activated by a base.[7] The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., Na2CO3, Ba(OH)2, K3PO4) (2-3 eq)
-
Solvent (e.g., DME, Toluene/H2O, DMF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add the 3-iodoimidazo[1,2-a]pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and base (e.g., Na2CO3, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., DME) to the vessel.
-
Heating: Heat the reaction mixture to the desired temperature (typically 75-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[4]
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/H2O | 75 | 50-85 | [4] |
| Pd(PPh3)4 (5) | Ba(OH)2 (2) | DME | 80 | 70-95 | [6] |
| PdCl2(dppf) (3) | K3PO4 (2) | Dioxane | 100 | up to 94 | [8][9] |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl group at the C-3 position, a valuable transformation for generating intermediates for further functionalization or as final products with interesting electronic properties.[10][11]
Mechanistic Insight: This reaction involves a dual catalytic system of palladium and copper.[12] The palladium catalyst undergoes oxidative addition with the 3-iodoimidazo[1,2-a]pyridine. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product.[12]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (2-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF, Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the 3-iodoimidazo[1,2-a]pyridine (1.0 eq) in the chosen solvent (e.g., THF).
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.2 eq), the palladium catalyst (e.g., PdCl2(PPh3)2, 3 mol%), the copper(I) iodide (CuI, 5 mol%), and the base (e.g., TEA, 3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 2: Typical Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| PdCl2(PPh3)2 (2) | CuI (4) | TEA (2) | THF | 60 | 85-95 |
| Pd(OAc)2 (2) | CuI (5) | DIPEA (2) | Dioxane | 80 | 80-92 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the introduction of a wide array of primary and secondary amines at the C-3 position.[13]
Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the 3-iodoimidazo[1,2-a]pyridine to the Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. Finally, reductive elimination furnishes the C-N coupled product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[13]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5 - 3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), the ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs2CO3, 2.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add the 3-iodoimidazo[1,2-a]pyridine (1.0 eq) and the amine (1.5 eq).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Heating: Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup:
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 (2) | Toluene | 110 | 80-95 |
| Pd(OAc)2 (2) | BINAP (4) | NaOtBu (1.5) | Dioxane | 100 | 75-90 |
Conclusion
The palladium-catalyzed cross-coupling of 3-iodoimidazo[1,2-a]pyridines is a cornerstone of modern synthetic and medicinal chemistry.[14] The protocols and mechanistic insights provided in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer a robust starting point for researchers. The versatility of these methods allows for the creation of diverse libraries of C-3 functionalized imidazo[1,2-a]pyridines, paving the way for the discovery of new therapeutic agents. Successful application of these protocols relies on careful attention to reaction setup, the use of an inert atmosphere, and appropriate purification techniques.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core at the 3-Position
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the osteoporosis treatment Minodronic acid.[1] The biological significance of this scaffold drives the continuous development of novel synthetic methodologies for its derivatization.[1][2] Functionalization at the C3-position is particularly important as it allows for the introduction of diverse substituents, profoundly influencing the pharmacological and physicochemical properties of the resulting molecules.[3] This guide provides an in-depth overview of key methods for the C3-functionalization of imidazo[1,2-a]pyridines, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
I. Electrophilic Halogenation at the C3-Position: A Gateway to Further Derivatization
Halogenated imidazo[1,2-a]pyridines, particularly at the C3-position, are versatile intermediates for cross-coupling reactions, enabling the introduction of a wide array of functional groups.[4] Traditional halogenation methods often require harsh conditions, but modern, milder approaches offer excellent regioselectivity and functional group tolerance.
Mechanistic Insight: Electrophilic Aromatic Substitution
The C3-position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to electrophilic attack. The reaction proceeds through a classic electrophilic aromatic substitution mechanism, where a halogenating agent, activated by an acid, generates a potent electrophile that is attacked by the C3-carbon.
Protocol: Transition-Metal-Free C3-Chlorination using Sodium Chlorite
This protocol, adapted from a facile, transition-metal-free method, utilizes sodium chlorite as an inexpensive and readily available chlorine source.[4][5]
Experimental Workflow:
Caption: Workflow for C3-Chlorination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the substituted imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) and sodium chlorite (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 2.0 mL) and acetic acid (AcOH, 0.5 mL).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 10 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-chloro-imidazo[1,2-a]pyridine.[4]
Note on Bromination: A similar protocol can be employed for C3-bromination using sodium bromite (NaBrO2) as the bromine source.[4]
II. Direct C-H Functionalization: A Modern Approach to C3-Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazo[1,2-a]pyridines, avoiding the need for pre-functionalized starting materials.[6][7] Visible-light photoredox catalysis has proven particularly effective for a range of C3-functionalizations.[6]
A. C3-Formylation via Visible-Light Photoredox Catalysis
The introduction of a formyl group at the C3-position provides a versatile handle for further transformations. This protocol utilizes a visible-light-induced reaction with tetramethylethylenediamine (TMEDA) as the formylating agent.[6]
Mechanistic Rationale: The reaction is initiated by the photoexcitation of a photocatalyst (e.g., Rose Bengal). The excited photocatalyst then engages in an electron transfer process with TMEDA, leading to the formation of a radical cation. Subsequent steps involve hydrogen atom abstraction and oxidation to generate an iminium ion, which acts as the electrophile for the C3-formylation of the imidazo[1,2-a]pyridine.
Protocol: Visible-Light-Induced C3-Formylation
Experimental Setup Diagram:
Caption: Typical Photoreactor Setup.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a reaction tube, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), Rose Bengal (photocatalyst, 2 mol%), and the appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add tetramethylethylenediamine (TMEDA) (0.4 mmol, 2.0 equiv).
-
Degassing: Seal the tube and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitoring and Work-up: Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC. Upon completion, concentrate the reaction mixture.
-
Purification: Purify the residue by column chromatography on silica gel to yield the 3-formyl-imidazo[1,2-a]pyridine.[6]
B. C3-Arylation using Diazonium Salts
This method allows for the introduction of aryl groups at the C3-position under visible-light-mediated conditions using chlorophyll as a biocompatible photocatalyst.[6]
Protocol: Visible-Light-Mediated C3-Arylation
-
Preparation: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 equiv), the corresponding aryldiazonium salt (1.2 equiv), and chlorophyll (as photocatalyst).
-
Solvent and Degassing: Add the solvent (e.g., DMSO) and degas the mixture.
-
Reaction: Irradiate the mixture with visible light at room temperature for the required duration.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.[6]
III. Nitrosation at the C3-Position
3-Nitrosoimidazo[1,2-a]pyridines are valuable building blocks in organic synthesis. Recent methods have focused on greener and more efficient protocols, including photocatalyzed and metal-free approaches.[8][9][10]
Protocol: Photocatalyzed C3-Nitrosylation under Continuous Flow
This innovative protocol leverages continuous flow chemistry and visible light irradiation without the need for an external photocatalyst, oxidant, or additive, offering a highly efficient and green synthetic route.[9][10]
Flow Chemistry Setup:
Caption: Continuous Flow Setup for C3-Nitrosylation.
Detailed Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine in a suitable solvent (e.g., acetonitrile). Prepare a separate stock solution of the nitrosylating agent (e.g., tert-butyl nitrite).
-
System Setup: Set up a continuous flow system consisting of two syringe pumps, a T-mixer, and a PFA tubing reactor coiled around a visible light source.
-
Reaction Initiation: Pump the two solutions at defined flow rates into the T-mixer, where they combine and enter the photoreactor.
-
Irradiation and Collection: The reaction mixture is irradiated with visible light as it flows through the reactor. The product stream is collected at the outlet.
-
Work-up: The collected solution is concentrated under reduced pressure, and the crude product is purified by column chromatography.[9][10]
IV. Summary of C3-Functionalization Reactions
| Functionalization | Method | Key Reagents | Conditions | Typical Yields | Reference |
| Chlorination | Transition-Metal-Free | Imidazo[1,2-a]pyridine, NaClO2, AcOH | DMF, 60 °C, 10 h | Good to Excellent | [4] |
| Bromination | Transition-Metal-Free | Imidazo[1,2-a]pyridine, NaBrO2, AcOH | DMF, 60 °C, 10 h | 70-88% | [4] |
| Formylation | Visible-Light Photocatalysis | Imidazo[1,2-a]pyridine, TMEDA, Rose Bengal | Acetonitrile, Visible Light, RT | 81-95% | [6] |
| Arylation | Visible-Light Photocatalysis | Imidazo[1,2-a]pyridine, Diazonium Salt, Chlorophyll | DMSO, Visible Light, RT | Moderate to Good | [6] |
| Nitrosation | Photocatalyzed Flow | Imidazo[1,2-a]pyridine, t-BuONO | Acetonitrile, Visible Light, RT | Excellent | [9][10] |
| Aminoalkylation | Visible-Light Photocatalysis | Imidazo[1,2-a]pyridine, N-Aryl Glycines, CsPbBr3 | White LEDs | 44-94% | [6] |
| Cyanomethylation | Visible-Light Photocatalysis | Imidazo[1,2-a]pyridine, Bromoacetonitrile, fac-Ir(ppy)3 | Visible Light | 65-96% | [6] |
V. Conclusion and Future Perspectives
The C3-functionalization of the imidazo[1,2-a]pyridine core remains a vibrant area of research. The development of mild, efficient, and regioselective methods is crucial for advancing drug discovery programs that rely on this important scaffold. The protocols outlined in this guide, from classic electrophilic halogenation to modern C-H functionalization techniques, provide researchers with a robust toolkit for synthesizing novel imidazo[1,2-a]pyridine derivatives. Future efforts will likely focus on expanding the scope of these reactions, developing enantioselective methodologies, and further embracing green chemistry principles, such as the use of biocompatible catalysts and flow chemistry.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocatalyzed C3-H Nitrosylation of Imidazo[1,2- a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-prejudice" nature, meaning it frequently appears in biologically active compounds.[1] Its rigid, planar structure and ability to form key hydrogen bonds, particularly with the hinge region of kinase active sites, make it an ideal foundation for the design of potent and selective kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.
This guide focuses on a key building block, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate , and its pivotal role in the synthesis of a diverse range of kinase inhibitors. The iodine atom at the C3 position serves as a versatile synthetic handle, enabling the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This strategic functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. We will explore the synthesis of this key intermediate and provide detailed protocols for its application in the construction of advanced kinase inhibitor scaffolds.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is typically achieved in a two-step sequence: first, the construction of the imidazo[1,2-a]pyridine ring system, followed by regioselective iodination at the C3 position.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The formation of the imidazo[1,2-a]pyridine core is often accomplished via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. In this case, 2-aminopyridine reacts with ethyl bromopyruvate.
Caption: Synthesis of the imidazo[1,2-a]pyridine core.
Protocol 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol (EtOH).
-
Reaction Initiation: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution. To this suspension, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford Ethyl imidazo[1,2-a]pyridine-2-carboxylate as a solid.[5]
Scientific Rationale: The reaction proceeds via an initial Sₙ2 reaction between the exocyclic nitrogen of 2-aminopyridine and the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
Step 2: Iodination at the C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. Iodination is readily achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I₂).
Caption: C3-Iodination of the imidazo[1,2-a]pyridine core.
Protocol 2: Synthesis of this compound
-
Reagent Preparation: Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Reaction Initiation: Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature. Alternatively, molecular iodine (I₂) can be used.[6]
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Scientific Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it the preferred site for electrophilic attack. NIS is a convenient and mild source of electrophilic iodine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
PART 2: Application in the Synthesis of Kinase Inhibitors via Cross-Coupling Reactions
The C-I bond at the 3-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, which are crucial for tuning the biological activity of the final kinase inhibitors.
A. Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the C3 position of the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of the chemical space around the kinase active site, leading to the identification of potent and selective inhibitors.
Caption: General workflow for kinase inhibitor synthesis via Suzuki coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DME.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 3-aryl- or 3-heteroaryl-imidazo[1,2-a]pyridine derivative.[7][8]
Scientific Rationale:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki reaction. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used pre-catalysts that form the active Pd(0) species in situ. The choice of ligand (e.g., dppf, PPh₃) influences the catalyst's stability and reactivity, particularly with challenging substrates.[9][10]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The choice of base can influence the reaction rate and yield.[7]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.[11]
Application Example: Synthesis of ALK2 Inhibitors
The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent inhibitors of Activin-like Kinase 2 (ALK2), a key target in diseases like fibrodysplasia ossificans progressiva (FOP).[7][12] For instance, coupling of a 3-functionalized imidazo[1,2-a]pyridine with a quinoline boronic acid derivative via Suzuki reaction is a key step in the synthesis of potent ALK2 inhibitors.[7]
| Kinase Target | C3-Substituent (from Boronic Acid) | Reported Activity (IC₅₀) | Reference |
| ALK2 | 4-Quinoline | 24 nM | [7] |
| Nek2 | 4-Fluorophenyl | 38 nM | [13] |
| CDK9 | 2-Aminopyrimidine | 9.22 nM | [14] |
| FLT3 | Thiophene-based heterocycles | Varies (nanomolar range) | [8][15] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction allows for the coupling of this compound with terminal alkynes, introducing a linear, rigid alkynyl linker at the C3 position. This is a valuable strategy for probing deeper pockets within the kinase active site and can lead to highly potent inhibitors.
Caption: General workflow for kinase inhibitor synthesis via Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent such as DMF or THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), a copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0 eq).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).[13]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 3-alkynyl-imidazo[1,2-a]pyridine derivative.[16]
Scientific Rationale:
-
Catalytic System: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[17]
-
Base: An amine base, such as triethylamine, serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide (HI) byproduct.[13]
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used to dissolve the reactants and catalysts.
PART 3: Structure-Activity Relationship (SAR) Insights
The ability to easily modify the C3 position of the imidazo[1,2-a]pyridine core using this compound as a starting material is a powerful tool for SAR studies. Research has shown that the nature of the substituent at this position has a profound impact on the inhibitory activity and selectivity of the resulting compounds against different kinases.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups via Suzuki coupling allows for the exploration of different pockets and interactions within the kinase active site. For example, in the development of SIK1 inhibitors, specific substitution patterns on a phenyl ring at the C3 position were found to dramatically increase both potency and selectivity.[18] Similarly, for IGF-1R inhibitors, the presence of a 3-(pyrimidin-4-yl) group was found to be crucial for activity.[9][19]
-
Alkynyl Linkers: The rigid, linear nature of the alkynyl group introduced via Sonogashira coupling can be used to span a larger distance within the active site and reach previously unoccupied regions. This can lead to novel binding modes and improved potency.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its straightforward preparation and the reactivity of the C3-iodo group in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse libraries of compounds for SAR studies. The protocols and rationales provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this key intermediate in the quest for novel and more effective kinase inhibitors.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate in the Pursuit of Novel Anticancer Agents
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds. This heterocyclic system offers a rigid, planar structure with strategically positioned nitrogen atoms that serve as key hydrogen bond acceptors and donors, facilitating potent interactions with various biological targets. Within the realm of oncology, derivatives of imidazo[1,2-a]pyridine have emerged as formidable contenders, exhibiting a broad spectrum of anticancer activities. These compounds have been shown to arrest the cell cycle, induce apoptosis, and inhibit key signaling pathways implicated in tumor growth and survival.[1]
This application note focuses on a pivotal intermediate, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate , and its strategic application in the synthesis of novel anticancer agents. The presence of an iodine atom at the C3-position provides a versatile handle for introducing diverse chemical moieties through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize anticancer potency and selectivity.
Characterization of this compound
A thorough characterization of the intermediate is paramount for its effective use in subsequent synthetic steps. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉IN₂O₂ | [2] |
| Molecular Weight | 316.1 g/mol | [2] |
| Appearance | Off-white to brown solid | - |
| CAS Number | 292858-07-2 | [2] |
Spectroscopic data is essential for confirming the structure and purity of the synthesized intermediate.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Characteristic peaks for the ethyl ester group and aromatic protons on the imidazo[1,2-a]pyridine ring system. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, the iodinated carbon at C3, and other carbons of the heterocyclic core. |
| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |
Synthetic Protocol for this compound
The synthesis of the title intermediate can be achieved through a two-step process starting from commercially available 2-aminopyridine. The first step involves the construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position.
Protocol 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
2-Aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl imidazo[1,2-a]pyridine-2-carboxylate as a solid.
Protocol 2: Iodination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
This protocol employs a metal-free, ultrasound-assisted iodination for a more environmentally benign and efficient synthesis.[3]
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Molecular iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol
-
Schlenk tube
-
Ultrasonic bath
Procedure:
-
In a Schlenk tube, combine Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), molecular iodine (0.6 eq), and ethanol.
-
Add tert-butyl hydroperoxide (2.0 eq) to the mixture.
-
Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization.
Application in the Synthesis of Anticancer Agents: Cross-Coupling Reactions
The C-I bond at the 3-position of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, which have been shown to be crucial for the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Workflow for Anticancer Agent Synthesis
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk tube
-
Magnetic stirrer with heating plate
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine derivative.
Protocol 4: Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-imidazo[1,2-a]pyridine derivative.
Anticancer Activity of 3-Substituted Imidazo[1,2-a]pyridine Derivatives
The strategic diversification at the C3-position of the imidazo[1,2-a]pyridine scaffold has led to the discovery of potent anticancer agents with diverse mechanisms of action.
Inhibition of Protein Kinases
Many 3-substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain derivatives have demonstrated significant inhibitory activity against c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[4] Some compounds have shown excellent IC₅₀ values in the nanomolar range against imatinib-resistant tumor cells.[4]
Caption: Mechanism of action via protein kinase inhibition.
Targeting KRAS-Mutated Cancers
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors for KRAS G12C-mutated cancers, which have historically been challenging to target.[5] One such derivative, I-11, has been identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells.[5]
Cytotoxicity Against Various Cancer Cell Lines
A wide range of 3-substituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The table below summarizes the anticancer activity of selected compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [6] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [6] | |
| MCF-7 (Breast Cancer) | 11 | [6] | |
| A375 (Melanoma) | 11 | [6] | |
| Compound 4a | Selected Human Cancer Cell Lines | 4.88 ± 0.28 | [7] |
| Compound 4b | Selected Human Cancer Cell Lines | - | [7] |
| Compound 4c | Selected Human Cancer Cell Lines | - | [7] |
| Compound 4i | Selected Human Cancer Cell Lines | - | [7] |
| Compound 7a | Selected Human Cancer Cell Lines | - | [7] |
| Compound 7b | Selected Human Cancer Cell Lines | - | [7] |
| Compound 7m | Selected Human Cancer Cell Lines | 14.55 ± 0.74 | [7] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate in the design and synthesis of novel anticancer agents. Its straightforward synthesis and the reactivity of the C3-iodo group enable the rapid generation of diverse libraries of 3-substituted imidazo[1,2-a]pyridine derivatives. The demonstrated potent and varied anticancer activities of these derivatives underscore the immense potential of this scaffold in oncological drug discovery. Future research should focus on further exploring the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and elucidating their precise molecular mechanisms of action to pave the way for the development of next-generation cancer therapeutics.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate in the Development of Novel Antibacterial Compounds
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate as a pivotal scaffold for the synthesis and evaluation of new antibacterial agents. This document provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the drug discovery workflow.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] This fused bicyclic system is noted for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and, most pertinently, antibacterial properties.[1][2] The emergence of multidrug-resistant (MDR) bacterial strains presents a grave threat to global health, necessitating the urgent development of novel antibiotics with unique mechanisms of action. The IP scaffold offers a synthetically tractable and versatile platform for generating chemical diversity to address this challenge.
This compound is a key intermediate in this endeavor. The ester at the 2-position and the iodo-group at the 3-position are strategically placed for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize antibacterial potency and pharmacokinetic properties.
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is a critical first step. A common and effective method involves a two-step process: initial formation of the imidazo[1,2-a]pyridine-2-carboxylate core, followed by regioselective iodination at the C-3 position.
Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine core is typically synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 3-bromo-2-oxopropanoate (1.0-1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent (e.g., diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterize the resulting Ethyl imidazo[1,2-a]pyridine-2-carboxylate by ¹H NMR, ¹³C NMR, and mass spectrometry.
Regioselective Iodination at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution.[3] This allows for the direct and regioselective introduction of an iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions.
Protocol:
-
Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a dry solvent like acetonitrile.[3]
-
Add N-iodosuccinimide (NIS) (1.0-1.1 eq) to the solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. It is crucial to monitor this reaction carefully as the ester group can make the substrate less reactive.[3][4]
-
The iodinated product often precipitates from the reaction mixture as a white solid.[3]
-
Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum.[3] The product, this compound, can often be used without further purification.
-
Confirm the structure and purity using appropriate analytical techniques.
Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of the 3-iodo group lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at the C-3 position, which is crucial for exploring the SAR and optimizing antibacterial activity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 3-iodo-IP core and various boronic acids or esters.
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[3][4]
-
Add a suitable solvent system, for example, a mixture of toluene and water or DME.[4][5][6]
-
Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or a stronger base like barium hydroxide (Ba(OH)₂) if the substrate is less reactive, though caution must be exercised due to the base sensitivity of the ester function.[4][5][6]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 75-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl- or 3-heteroaryl-imidazo[1,2-a]pyridine-2-carboxylate derivative.
Sonogashira Coupling
The Sonogashira coupling is employed to introduce alkynyl substituents at the C-3 position, further expanding the chemical diversity of the compound library.
Protocol:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Work up the reaction as described for the Suzuki-Miyaura coupling.
-
Purify the resulting 3-alkynyl-imidazo[1,2-a]pyridine-2-carboxylate derivative by column chromatography.
Workflow for Antibacterial Drug Development
The development of novel antibacterial agents from the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.
Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.[7][8][9][10]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in a sterile saline solution or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of promising antibacterial compounds against mammalian cells to ensure they are selectively targeting bacteria. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
Protocol:
-
Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[11]
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes representative MIC data for imidazo[1,2-a]pyridine derivatives against various bacterial strains, demonstrating the potential of this scaffold.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazopyridine-based pyran bis-heterocycles | Staphylococcus aureus | 7.8 - 31.25 | [1] |
| Imidazopyridinyl-chalcones | Staphylococcus aureus (clinical strain) | 6.25 | [15] |
| Imidazopyridinyl-chalcones | Staphylococcus aureus (ATCC) | 3.125 | [15] |
| Azo-based imidazo[1,2-a]pyridines | Escherichia coli (MDR) | 0.5 - 0.7 mg/mL | [16] |
| Azo-based imidazo[1,2-a]pyridines | Klebsiella pneumoniae (MDR) | 0.5 - 0.7 mg/mL | [16] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis H37Rv | 0.05 - 0.4 | [17] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (XDR) | 0.07 - 0.14 | [2][18] |
Potential Mechanism of Action
Several studies have indicated that imidazo[1,2-a]pyridine-based antibacterial agents may exert their effects by inhibiting essential bacterial enzymes. A prominent target is the bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), which are crucial for DNA replication, recombination, and repair.[1] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel antibacterial agents. Its strategic functionalization through robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. The protocols and workflows detailed in these application notes provide a comprehensive framework for the synthesis, screening, and initial characterization of new imidazo[1,2-a]pyridine-based compounds, paving the way for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Protocol for the Purification of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate by Column Chromatography
An Application Guide by a Senior Scientist
Abstract & Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug development due to its wide range of biological activities.[1][2][3] Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a key synthetic intermediate, providing a versatile handle for further chemical modifications, such as cross-coupling reactions. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological data. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified product, ensuring a reproducible and efficient workflow for researchers in organic synthesis and pharmaceutical development.
Foundational Principles: Why This Protocol Works
The success of any chromatographic separation hinges on the physicochemical properties of the target molecule. Understanding these properties allows us to predict the compound's behavior and rationally design a purification strategy.
Physicochemical Analysis of the Target Compound
This compound possesses a molecular weight of approximately 316.1 g/mol and a calculated LogP (XLogP3) of 2.7.[4][5] This LogP value indicates that the molecule is of intermediate polarity . It is neither excessively lipophilic nor highly polar. This characteristic makes it an ideal candidate for purification via normal-phase chromatography , where a polar stationary phase (silica gel) is used with a relatively non-polar mobile phase. The separation mechanism relies on the differential adsorption of components in the crude mixture to the silica gel surface; more polar impurities will adsorb more strongly and elute later, while less polar impurities will travel through the column more quickly.
The Role of Silica Gel and Mobile Phase Selection
Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The imidazo[1,2-a]pyridine core, with its nitrogen atoms and the ethyl ester group, can engage in hydrogen bonding and dipole-dipole interactions with these silanol groups. The purification strategy is to select a mobile phase (eluent) that can effectively compete for these interaction sites and move the target compound through the column at an appropriate rate, leaving behind more polar impurities and eluting ahead of less polar ones. A binary solvent system, typically a non-polar solvent like hexane or petroleum ether mixed with a more polar solvent like ethyl acetate, is commonly employed for imidazo[1,2-a]pyridine derivatives.[1][3][6][7]
Pre-Purification Workflow: Method Development with Thin-Layer Chromatography (TLC)
Attempting a column purification without prior TLC analysis is inefficient and risks failure. TLC is an indispensable, rapid, and inexpensive tool for determining the optimal mobile phase composition.[8] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[8] This Rf value ensures that the compound moves down the column at a practical speed and is well-resolved from impurities.
Step-by-Step TLC Protocol
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also, spot the starting materials if available for comparison.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent (e.g., Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with iodine vapor or a phosphomolybdic acid (PMA) solution can be used.[8]
-
Rf Calculation: Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Optimizing the Mobile Phase
Begin with a low-polarity mobile phase and systematically increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
| Trial Eluent (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Interpretation & Next Step |
| 9:1 | ~0.05 | Compound is too strongly adsorbed. Increase eluent polarity. |
| 6:1 | ~0.25 | Optimal. This system provides good mobility and potential for separation.[6] |
| 3:1 | ~0.50 | Compound moves too quickly. Separation from non-polar impurities will be poor. |
| 1:1 | ~0.75 | Eluent is too polar. All components will likely elute together. |
This table is illustrative. The optimal ratio must be determined experimentally.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard glass column for flash chromatography (20-40 psi pressure).
Materials and Reagents
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade), optimized from TLC analysis
-
Crude Product: this compound
-
Equipment: Glass chromatography column, flasks, test tubes for fraction collection, rotary evaporator, TLC plates and chamber.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the mobile phase (e.g., 6:1 Hexane:EtOAc). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed evenly. Avoid air bubbles and cracks.
-
Add a final protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Using a pipette, carefully apply the solution to the top layer of sand.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle, steady air pressure to begin the elution. Maintain a constant flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size (typically 10-20 mL for a medium-sized column).
-
-
Monitoring and Isolation:
-
Periodically, spot fractions onto a TLC plate to monitor the separation. Group the collected fractions based on their TLC profile.
-
Combine all fractions that contain the pure product (single spot at the correct Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound. Dry it under high vacuum to remove residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxyla… [cymitquimica.com]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | C10H9IN2O2 | CID 59588379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Application Note: A Robust HPLC Method for the Analysis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This compound is a critical heterocyclic intermediate in the synthesis of novel pharmaceutical agents.[1][2][3] The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for purity assessments, stability studies, and quality control in drug development and manufacturing. The rationale behind the selection of chromatographic conditions is discussed in detail, and a comprehensive protocol for method validation in accordance with ICH guidelines is provided.
Introduction: The Significance of this compound
This compound is a key building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure," known for its wide range of biological activities, including potential anticancer and antimicrobial properties.[3][4] The presence of an iodine atom at the 3-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile precursor for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate diverse libraries of potentially therapeutic compounds.[5]
Given its role as a crucial starting material, ensuring the purity and stability of this compound is paramount. A reliable analytical method is essential for quality control, reaction monitoring, and regulatory compliance. HPLC is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]
Chemical Structure and Properties:
-
IUPAC Name: this compound[8]
-
Molecular Formula: C₁₀H₉IN₂O₂[8]
-
Appearance: Light brown crystalline powder[1]
HPLC Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of the analyte. As a moderately polar, aromatic heterocyclic compound, reversed-phase chromatography is the logical choice.
Selection of Chromatographic Conditions
The primary objective is to achieve a sharp, symmetrical peak for the analyte, with good retention and resolution from any potential impurities or degradation products.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC/UHPLC System | Provides flexibility for method optimization and gradient elution. |
| Stationary Phase | C18 Column (e.g., Waters Symmetry, Agilent Zorbax) | The non-polar C18 stationary phase provides good retention for the moderately non-polar analyte through hydrophobic interactions. |
| 4.6 x 150 mm, 5 µm particle size | A standard column dimension that offers a good balance between efficiency, resolution, and backpressure. | |
| Mobile Phase | A: 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape for nitrogen-containing heterocycles by protonating free silanol groups on the silica support, reducing peak tailing.[10][11] It also ensures the analyte is in a consistent ionic state. |
| B: Acetonitrile | Acetonitrile is a preferred organic modifier in RP-HPLC due to its low viscosity and UV transparency.[12] | |
| Elution Mode | Isocratic | An isocratic elution is often sufficient for purity analysis of a single compound, offering simplicity and robustness. |
| Composition | 60% A : 40% B | This starting ratio is based on the predicted polarity of the analyte and should be optimized to achieve a retention time of 5-10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape. |
| Detection (UV) | 254 nm | Aromatic and conjugated systems, like the imidazo[1,2-a]pyridine core, typically exhibit strong absorbance at this wavelength. A full UV scan is recommended to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be miscible with the mobile phase and effectively dissolve the sample. |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to final report.
Detailed Experimental Protocols
Preparation of Mobile Phase and Diluent
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent (50:50 Acetonitrile/Water): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
HPLC System Setup and Execution
-
Set up the HPLC system according to the parameters in the table in section 2.1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution for analysis.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. wjpmr.com [wjpmr.com]
- 8. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 9. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | C10H9IN2O2 | CID 59588379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this important heterocyclic core. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and strategic considerations for setting up your reactions for success.
Q1: Why can Suzuki coupling with 3-iodoimidazo[1,2-a]pyridines be challenging compared to simpler aryl iodides?
A1: The imidazo[1,2-a]pyridine core, while a valuable pharmacophore, introduces specific electronic and steric challenges. The primary issues are:
-
Catalyst Inhibition: The pyridine nitrogen atom (N-1) is a Lewis base and can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, slowing down or halting the catalytic cycle.
-
Substrate Reactivity: The reactivity of the C-I bond at the 3-position is influenced by substituents on the heterocyclic ring. Electron-donating or withdrawing groups can significantly alter the ease of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2][3]
-
Side Reactions: This substrate class is particularly susceptible to undesired side reactions like hydrodehalogenation (replacement of iodine with hydrogen) and protodeboronation of the boronic acid coupling partner, especially under harsh conditions.[4][5][6]
Q2: What are the most critical parameters to screen when optimizing this reaction?
A2: A systematic optimization should focus on four key parameters in the following order of priority:
-
Base: The choice and strength of the base are paramount. It not only facilitates the crucial transmetalation step but can also influence side reactions. Stronger bases have been shown to provide better yields and shorter reaction times for this substrate class.[1][2][7]
-
Solvent: The solvent system affects the solubility of all components and can influence the activity of the base and catalyst. Aprotic polar solvents are often preferred.
-
Catalyst/Ligand System: The combination of the palladium precursor and the phosphine ligand dictates the catalyst's stability, activity, and steric environment, which is crucial for accommodating the heteroaryl substrate.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Microwave irradiation can sometimes be beneficial for achieving high local temperatures over short periods.[8][9]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q3: My reaction has stalled with low conversion. I see mostly starting material and some dehalogenation byproduct. What's the cause and how do I fix it?
A3: This is a classic symptom of either slow catalysis or catalyst deactivation, coupled with a competing hydrodehalogenation pathway.
Causality: The hydrodehalogenation side reaction occurs when a palladium-hydride (Pd-H) species is formed.[4] This species can arise from reactions with trace water, the solvent, or certain bases. If the desired cross-coupling is slow, this side reaction becomes a significant drain on your starting material. The slowness of the main reaction is likely due to inefficient oxidative addition or catalyst inhibition by the substrate's nitrogen.
Solutions:
-
Strengthen the Base: The rate of transmetalation is highly dependent on the base. Switching from a weak base like Na₂CO₃ to a stronger one like Ba(OH)₂ or K₃PO₄ can significantly accelerate the desired coupling, allowing it to outcompete the dehalogenation pathway. Studies have shown that strong bases in solvents like DME give optimized yields.[1][2][3]
-
Change the Ligand: Standard ligands like PPh₃ may not be optimal. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote faster oxidative addition and reductive elimination and can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[4]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂, use a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3). These are designed for clean and efficient generation of the active catalyst, minimizing side reactions.[10]
-
Ensure Anhydrous Conditions: While some water is often necessary, excess water can be a proton source. Ensure your solvent is dry and consider using a base that is not excessively hygroscopic if possible.
Optimization Workflow for Low Conversion
Caption: A decision tree for troubleshooting low Suzuki coupling yields.
Q4: I am observing significant amounts of boronic acid homocoupling (biaryl byproduct). How can I suppress this?
A4: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture, which mediate the coupling of two boronic acid molecules.[10]
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a different catalytic cycle leading to homocoupling. Using a Pd(II) source without an efficient pre-reduction step can also leave residual Pd(II) that promotes this side reaction.
Solutions:
-
Thoroughly Degas: Before adding the catalyst, rigorously degas your reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. When using Pd(PPh₃)₄, be aware that excess phosphine ligand can sometimes slow down the reaction.
-
Control Boronic Acid Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can increase the statistical likelihood of homocoupling.
-
Protect the Boronic Acid: For particularly sensitive boronic acids, consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[10] These reagents slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[11][12]
Q5: My yield is inconsistent between batches, even when I follow the same procedure. What could be the cause?
A5: Reproducibility issues in Suzuki couplings often stem from subtle variations in reagent quality or reaction setup.
Causality: The most common culprits are the purity of the boronic acid, the activity of the catalyst, and the quality of the base. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[11][13] The base, especially solids like K₃PO₄, can have varying particle sizes and water content, affecting its reactivity.
Solutions:
-
Check Boronic Acid Quality: Do not assume a commercial boronic acid is 100% pure. If possible, check its purity by NMR. Consider using a freshly opened bottle or purifying it if necessary. Storing boronic acids in a desiccator is recommended.
-
Standardize the Base: For solid bases like K₃PO₄ or Cs₂CO₃, grinding them into a fine, consistent powder before use can significantly improve reproducibility.[14]
-
Use a Single Catalyst Batch: For a series of related experiments, try to use the same lot number for your palladium catalyst and ligand to eliminate variability in activity.
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is properly sealed and maintained under a positive pressure of inert gas throughout the reaction to prevent oxygen from entering.
Part 3: Protocols & Data
Comparative Reaction Conditions
The following table summarizes conditions that have been successfully applied to the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines, illustrating the impact of varying the base and solvent.
| Entry | Substrate (R) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenyl | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2) | DME | 80 | 18 | 45 | [1][3] |
| 2 | 2-Phenyl | Pd(PPh₃)₄ (5%) | Ba(OH)₂ (2) | DME | 80 | 2 | 90 | [1][3] |
| 3 | 2-tert-Butyl | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2) | DME | 80 | 18 | 20 | [1][3] |
| 4 | 2-tert-Butyl | Pd(PPh₃)₄ (5%) | Ba(OH)₂ (2) | DME | 80 | 3 | 75 | [1][3] |
As demonstrated, changing from a weak base (Na₂CO₃) to a strong base (Ba(OH)₂) dramatically reduces reaction time and increases yield for both electron-rich and sterically hindered substrates.[1][3]
Experimental Protocol: Optimized Suzuki Coupling
This protocol is based on optimized conditions reported in the literature for this substrate class.[1][2]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (2.0 eq)
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-iodoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), and Ba(OH)₂·8H₂O (2.0 eq).
-
Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous DME via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyridine.
Suzuki Catalytic Cycle: Highlighting Key Steps
Caption: The Suzuki-Miyaura cycle with key optimization points for imidazopyridines.
References
- 1. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Common side reactions in the synthesis of "Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate"
Technical Support Center: Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of this compound (CAS: 292858-07-2).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic iodination of the ethyl imidazo[1,2-a]pyridine-2-carboxylate scaffold. Our guidance is grounded in established chemical principles and field-proven laboratory practices to help you navigate common synthetic challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
The most prevalent and reliable method is the direct electrophilic iodination of the parent scaffold, ethyl imidazo[1,2-a]pyridine-2-carboxylate. This reaction capitalizes on the electron-rich nature of the imidazo[1,2-a]pyridine ring system. The preferred iodinating agent is typically N-Iodosuccinimide (NIS) due to its mild nature, high efficiency, and ease of handling compared to other iodine sources.[3][4] The reaction is often performed in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile (MeCN), at room temperature.
Q2: Why does iodination occur specifically at the C3 position of the imidazo[1,2-a]pyridine ring?
The high regioselectivity for electrophilic substitution at the C3 position is a well-documented characteristic of the imidazo[1,2-a]pyridine scaffold. This preference is dictated by the electronic properties of the heterocyclic system. The five-membered imidazole ring is significantly more electron-rich than the pyridine ring. When an electrophile (like I⁺) attacks, the intermediate carbocation (sigma complex) formed by attack at C3 is more stable than intermediates formed from attack at other positions (e.g., C2, C5, C7). This is because the positive charge can be delocalized over the nitrogen atoms without disrupting the aromaticity of the six-membered pyridine ring, leading to a lower activation energy for the C3 substitution pathway.[5]
Q3: Can I use molecular iodine (I₂) instead of N-Iodosuccinimide (NIS)?
Yes, molecular iodine (I₂) can be used, often in the presence of an oxidizing agent or a base. For instance, methods using I₂ with an oxidant like tert-butyl hydroperoxide (TBHP) have been reported for the C3 iodination of imidazo[1,2-a]pyridines.[6] However, these methods can sometimes be less selective or require more stringent control of conditions to avoid side reactions. NIS is generally preferred for its milder conditions and the straightforward workup, as the succinimide byproduct is often easily removed.[7]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis. The general workflow involves reacting the starting material with an iodinating agent, monitoring the reaction, quenching, and purification.
Workflow Overview: Iodination of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Caption: General workflow for the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Your TLC analysis shows a significant amount of unreacted ethyl imidazo[1,2-a]pyridine-2-carboxylate even after several hours.
Possible Causes & Solutions:
-
Cause A: Inactive N-Iodosuccinimide (NIS). NIS can decompose over time, especially if exposed to light and moisture, appearing as a dark brown or orange solid instead of a white or off-white powder.[8]
-
Solution: Use a fresh bottle of NIS or purify the existing reagent. A quick purity check can be done by observing its color; it should be an off-white to light yellow solid.
-
-
Cause B: Insufficient Activation. While often not necessary, some less reactive substrates benefit from an acid catalyst to increase the electrophilicity of the iodine source.
-
Solution: Add a catalytic amount (5-10 mol%) of a mild acid like trifluoroacetic acid (TFA) to the reaction mixture. This protonates the NIS, making it a more potent iodinating agent.[7]
-
-
Cause C: Low Reaction Temperature. While the reaction typically proceeds well at room temperature, low ambient temperatures can slow the reaction rate significantly.
-
Solution: If the reaction is sluggish at room temperature, consider gently warming the mixture to 30-40°C and continue to monitor by TLC.
-
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
The reaction TLC plate shows the desired product spot, but also several other distinct spots, leading to difficult purification and low isolated yield.
Possible Causes & Solutions:
-
Cause A: Over-Iodination (Di-iodination). Using a significant excess of NIS can lead to the formation of di-iodinated species, where a second iodine atom is added to another position on the ring system (e.g., C5).
-
Solution: Carefully control the stoichiometry. Use no more than 1.05 to 1.1 equivalents of NIS relative to the starting material. Add the NIS portion-wise to the reaction mixture to maintain a low concentration at any given time.
-
-
Cause B: Ring-Opened or Degradation Products. Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If an acid catalyst was used excessively or the reaction was overheated, degradation may occur.
-
Solution: Ensure conditions remain mild. If using an acid catalyst, keep it strictly catalytic. Avoid high temperatures unless necessary. The workup should be performed promptly after the reaction is complete, avoiding prolonged exposure to quenching agents or aqueous layers.
-
-
Cause C: Iodination at Other Positions. While C3 is electronically favored, minor products resulting from iodination at other positions (e.g., C5, C7) can sometimes be observed, particularly if the C3 position is sterically hindered (not an issue for this specific molecule) or if reaction conditions are harsh.
-
Solution: Stick to mild conditions (room temperature, aprotic solvent like DCM). The use of NIS generally provides excellent C3 selectivity. If isomers are detected, purification via careful column chromatography or recrystallization will be necessary.
-
Mechanistic Insight: C3 Electrophilic Iodination
Caption: Electrophilic attack at C3 leads to a stable intermediate, favoring iodination at this position.
Problem 3: Product Decomposes During Purification
The crude product appears clean, but the final yield after silica gel column chromatography is low, with evidence of decomposition on the column.
Possible Causes & Solutions:
-
Cause A: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Halo-imidazo[1,2-a]pyridines can be sensitive under these conditions.
-
Solution 1: Neutralize the silica gel before use. Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. Pack the column with this neutralized slurry. Run the column with an eluent containing a small amount (0.5-1%) of Et₃N to prevent product degradation.
-
Solution 2: Use an alternative stationary phase like neutral alumina for chromatography.
-
-
Cause B: Prolonged Exposure. Leaving the product on the column for an extended period can increase the chance of decomposition.
-
Solution: Use flash column chromatography to minimize the purification time. Choose an appropriate solvent system that gives a retention factor (Rf) of ~0.3 for the product to ensure good separation and rapid elution.
-
Reference Experimental Protocol
This protocol is a generalized procedure based on common literature methods for the C3-iodination of imidazo[1,2-a]pyridines.[6]
Materials & Reagents:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Addition of Reagent: Add N-Iodosuccinimide (1.1 eq) to the solution in a single portion at room temperature. Protect the flask from light using aluminum foil.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine/NIS. Stir for 10 minutes until the organic layer is colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, efficient, and easy to handle. Molecular iodine (I₂) can be used but may require harsher conditions or additives.[3][6] |
| Stoichiometry | 1.05 - 1.1 equivalents of NIS | Prevents di-iodination, a common side reaction when using excess reagent. |
| Solvent | Anhydrous DCM or MeCN | Aprotic solvents prevent unwanted side reactions with the iodinating agent. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with selectivity. Higher temperatures can increase side product formation. |
| Workup Quench | Saturated aq. Na₂S₂O₃ | Essential for removing residual electrophilic iodine species, preventing further reaction post-completion.[9][10] |
| Purification | Neutralized Silica Gel | Prevents degradation of the potentially acid-sensitive iodinated product on the column. |
References
- 1. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 2. Ethyl3-iodoimidazo[1,2-a]pyridine-2-carboxylate , 96% , 292858-07-2 - CookeChem [cookechem.com]
- 3. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with Electron-Rich Iodo-Heterocycles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving electron-rich iodo-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these specific, yet crucial, transformations. The high electron density of substrates like iodo-indoles, iodo-pyrroles, and other similar heterocycles can introduce unique difficulties not always seen with less electron-rich aryl halides. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich iodo-heterocycle is giving very low to no yield of the desired product. What are the most likely causes?
Low or no yield in the Suzuki coupling of electron-rich iodo-heterocycles can stem from several factors, primarily related to the electronic nature of the substrate. The most common culprits include:
-
Inefficient Oxidative Addition: The oxidative addition of the Pd(0) catalyst to the carbon-iodine bond is a critical step in the catalytic cycle.[1][2] For electron-rich heterocycles, the increased electron density at the carbon bearing the iodine can slow down this step, as the carbon center is less electrophilic.[3][4]
-
Catalyst Deactivation: Electron-rich heterocycles, especially those with nitrogen atoms, can act as ligands and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, preventing it from participating in the catalytic cycle.[5][6]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming your starting materials and reducing the yield. These include protodeiodination (replacement of iodine with a hydrogen atom), homocoupling of the boronic acid, and decomposition of the starting materials under the reaction conditions.[5]
Q2: I am observing a significant amount of a byproduct that appears to be my starting iodo-heterocycle with the iodine atom replaced by hydrogen. What is this, and how can I prevent it?
This byproduct is the result of protodeiodination , a common side reaction in Suzuki couplings, especially with electron-rich systems.[5] This occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source in the reaction mixture before it can undergo transmetalation with the boronic acid. Potential proton sources can include water, alcohols, or even trace impurities in the solvents or reagents.
To minimize protodeiodination:
-
Use Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Using anhydrous solvents and freshly dried bases can significantly reduce the availability of proton sources.
-
Choose a Non-Protic Solvent: Solvents like toluene, dioxane, and THF are generally preferred over protic solvents like alcohols.[1]
-
Select a Milder Base: Strong bases can sometimes promote side reactions. Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7]
Q3: My main byproduct is a dimer of my boronic acid coupling partner. How can I suppress this homocoupling?
The formation of a boronic acid homocoupling product is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5][8][9] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by the oxidative homocoupling of the boronic acid.
To suppress boronic acid homocoupling:
-
Thoroughly Degas Your Reaction Mixture: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[8] Degassing your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for an extended period before adding the catalyst is crucial.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous as it does not require an initial reduction step.[5]
-
Control the Stoichiometry: Using a slight excess of the iodo-heterocycle relative to the boronic acid can sometimes favor the cross-coupling pathway.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Catalyst and Ligand Selection for Sluggish Reactions
Issue: The reaction is clean but proceeds very slowly or stalls, indicating a problem with the catalytic activity, likely the oxidative addition step.
Underlying Cause: The high electron density on the iodo-heterocycle makes the carbon-iodine bond less susceptible to cleavage by the palladium catalyst. To overcome this, a more electron-rich and sterically bulky ligand is often required to promote the oxidative addition.[1][3]
Troubleshooting Workflow:
Caption: Workflow for catalyst and ligand optimization.
Step-by-Step Protocol: Ligand Screening
-
Setup: In parallel reaction vials, add your electron-rich iodo-heterocycle (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare the catalyst systems. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Vial 3: [Pd(IPr)Cl₂]₂ (a commercially available NHC precatalyst) (2 mol%)
-
-
Reaction: Add degassed solvent (e.g., dioxane/water 4:1) to each reaction vial, followed by the respective catalyst solution.
-
Execution: Seal the vials under an inert atmosphere and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare the rates of conversion.
Rationale: Buchwald ligands and N-heterocyclic carbenes (NHCs) are more electron-donating and sterically bulkier than traditional phosphine ligands like PPh₃.[1][10] This increased electron density on the palladium center facilitates the oxidative addition to the electron-rich C-I bond, while the steric bulk promotes the final reductive elimination step to release the product.[1]
Guide 2: Addressing Boronic Acid Instability and Transmetalation Issues
Issue: The reaction starts but does not go to completion, and you observe byproducts resulting from the decomposition of the boronic acid (protodeboronation).
Underlying Cause: Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation under the basic and often aqueous conditions of the Suzuki coupling.[11] This side reaction consumes the boronic acid, leading to incomplete conversion of the iodo-heterocycle.
Troubleshooting Options:
| Strategy | Description | Rationale |
| Use a Milder Base | Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] | Milder bases are less likely to promote the base-catalyzed protodeboronation of the boronic acid. |
| Use a Boronate Ester | Replace the boronic acid with a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[2] | Boronate esters are generally more stable to protodeboronation than the corresponding boronic acids and release the active boron species more slowly under the reaction conditions.[2] |
| Anhydrous Conditions | Employ strictly anhydrous conditions with a non-aqueous base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or toluene.[6] | The absence of water minimizes the primary proton source for protodeboronation. |
The Role of the Base in the Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transmetalation step.[12][13] However, an overly strong or protic base can lead to unwanted side reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
"Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" stability and storage conditions
Technical Support Center: Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical guide for this compound (CAS: 292858-07-2). As a pivotal building block in synthetic and medicinal chemistry, understanding its stability profile is critical for ensuring experimental reproducibility and success. This guide is structured to address the practical challenges and questions researchers face, moving from general storage principles to specific troubleshooting scenarios. My objective is to provide not just instructions, but the underlying chemical reasoning to empower your research decisions.
Frequently Asked Questions (FAQs)
Q1: I have just received a new shipment. What are the immediate storage requirements?
For a new, unopened container, the compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1] It is crucial to keep it in its original amber or opaque vial to protect it from light.[2] Do not aliquot or open the container until it has been allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid compound.
Q2: What is the general appearance of this compound, and what are its basic physical properties?
This compound is typically an off-white to brown solid.[1] Significant deviation from this, especially darkening upon storage, may indicate degradation.
| Property | Value | Source |
| CAS Number | 292858-07-2 | [3] |
| Molecular Formula | C₁₀H₉IN₂O₂ | [3][4] |
| Molecular Weight | 316.1 g/mol | [1][3] |
| Melting Point | 144-146°C | [1] |
| Appearance | Off-white to brown solid | [1] |
| Storage Temp. | 2-8°C | [1] |
Q3: What are the primary stability risks associated with this molecule?
The molecule's stability is primarily influenced by three factors:
-
Light Sensitivity (Photodegradation): The carbon-iodine (C-I) bond is the most labile part of the molecule. Exposure to UV or even ambient laboratory light can induce homolytic cleavage of this bond, leading to deiodination and the formation of colored impurities like elemental iodine (I₂).[2][5][6]
-
Thermal Sensitivity: Elevated temperatures can accelerate the degradation process, particularly the cleavage of the C-I bond. Long-term storage at room temperature is not recommended.
-
Atmospheric Sensitivity: While the core imidazo[1,2-a]pyridine ring is relatively robust, long-term exposure to atmospheric oxygen and moisture should be avoided.[7] Some suppliers recommend storing under an inert nitrogen atmosphere for maximum stability.[8] Many organic compounds can be sensitive to moisture and oxygen, which can lead to hydrolysis or oxidation over time.[7][9]
Troubleshooting Guide: Diagnosing Compound Degradation
Use this section to diagnose potential issues with your compound based on experimental observations.
Caption: Troubleshooting flowchart for compound stability.
Q4: My once off-white compound is now dark brown and my reaction yields are poor. What has happened?
A significant color change to yellow or brown is a strong indicator of decomposition. This is most commonly due to the formation of elemental iodine (I₂) following the cleavage of the carbon-iodine bond. This process, known as deiodination, can be triggered by light or heat.[5] The presence of I₂ can interfere with subsequent reactions, and its formation indicates the starting material's purity is compromised.
Q5: My LC-MS analysis shows a significant new peak with a mass of ~190. What is this impurity?
This impurity is almost certainly Ethyl imidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₁₀N₂O₂, MW: 190.2), the deiodinated parent compound.[10] Its presence confirms that your material has undergone degradation via the loss of iodine. This is a common degradation pathway for such molecules.[11]
Caption: Potential degradation pathways.
Q6: Can I still use a partially degraded sample?
Using a degraded sample is not recommended, especially for stoichiometric-sensitive reactions or in drug development where purity is paramount. The impurities can lead to lower yields, complex purification challenges, and unpredictable side reactions. If the material must be used, it should be purified by recrystallization or column chromatography prior to use.
Protocols for Handling and Storage
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life of the compound by creating a multi-barrier defense against degradation.
-
Inert Atmosphere: Work inside a glovebox or on a Schlenk line with a positive pressure of an inert gas (Argon is preferred due to its density, but Nitrogen is also suitable).[7][9][12]
-
Aliquotting: If the compound is in a large bottle, aliquot the desired quantities into smaller, appropriate-sized amber glass vials. This minimizes the exposure of the bulk material during each use.[2]
-
Inert Gas Flush: Before sealing, flush the headspace of each vial with the inert gas for 30-60 seconds to displace any residual air and moisture.[13]
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For ultimate protection, vials can be flame-sealed under vacuum.[9]
-
Secondary Containment: Wrap the sealed vial with parafilm for an extra barrier against moisture ingress.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Storage: Place the labeled vials inside a light-proof secondary container or box and store in a refrigerator at 2-8°C.[1][14]
Protocol 2: Assessing Compound Purity by ¹H NMR
If you suspect degradation, this protocol can help confirm the compound's identity and purity.
-
Sample Preparation: Accurately weigh a small amount of the compound (~5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Pure Spectrum: Compare the acquired spectrum to a reference spectrum or expected chemical shifts. For the parent imidazo[1,2-a]pyridine-2-carboxylate core, characteristic peaks include a doublet around δ 8.8 ppm and other aromatic signals between δ 7.4-8.0 ppm.[10] The ethyl ester will show a quartet around δ 4.4 ppm and a triplet around δ 1.3 ppm.[10][15]
-
Signs of Deiodination: Look for the emergence of a new singlet in the aromatic region (around δ 8.95 ppm in DMSO), which is characteristic of the proton at the C3 position of the deiodinated product, Ethyl imidazo[1,2-a]pyridine-2-carboxylate.[10]
-
Integration: Use the integration of the well-resolved peaks (e.g., the ethyl ester quartet) against the impurity peaks to estimate the level of degradation.
-
References
- 1. Ethyl3-iodoimidazo[1,2-a]pyridine-2-carboxylate , 96% , 292858-07-2 - CookeChem [cookechem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 6. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 7. ossila.com [ossila.com]
- 8. chemscene.com [chemscene.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. camlab.co.uk [camlab.co.uk]
- 15. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Reactions
For Immediate Release
This technical support guide is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of "Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" and related heterocyclic compounds. The efficient removal of palladium catalysts post-reaction is a critical step to prevent interference in downstream applications and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in palladium removal.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: High Levels of Residual Palladium Persist After Standard Scavenging Protocols
Symptoms:
-
Residual palladium levels exceed the acceptable limit (typically < 10 ppm for APIs) as determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
-
The final product exhibits a persistent discoloration (e.g., grayish or black), suggesting the presence of colloidal palladium.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Strong Catalyst-Product Interaction | The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can coordinate with palladium, forming stable complexes that are difficult to break.[4] This interaction can hinder the effectiveness of scavengers. Solution: Consider a pre-treatment step to disrupt this complex. Adding a competing ligand or altering the solvent polarity before introducing the scavenger can be effective. |
| Incorrect Scavenger Selection | The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)).[1] Thiol-based scavengers, for instance, are generally more effective for Pd(II).[5][6][7] Solution: Conduct a scavenger screening study. Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or trimercaptotriazine (TMT)) to identify the most efficient one for your specific reaction conditions.[1][8][9] |
| Suboptimal Scavenging Conditions | Temperature, reaction time, and mixing efficiency all play a crucial role in the scavenging process.[1] Solution: Optimize these parameters. Increasing the temperature can enhance the kinetics of scavenging, but must be balanced against the thermal stability of your product. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[1] |
| Formation of Palladium Nanoparticles | Under certain reaction conditions, palladium can aggregate into nanoparticles, which are often more challenging to remove than soluble species. Solution: A combination of methods may be necessary. An initial filtration through a pad of Celite® can remove larger particles, followed by treatment with a high-affinity scavenger to capture any remaining soluble or colloidal palladium.[10][11] |
Issue 2: Significant Product Loss During Palladium Removal
Symptoms:
-
Low isolated yield of "this compound" after the purification process.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Non-Specific Binding to Scavenger | Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium catalyst, leading to yield loss.[12] Solution: Evaluate the selectivity of your scavenger. If using activated carbon, screen different grades and optimize the loading to minimize product loss.[8] Alternatively, consider more selective functionalized silica or polymer-based scavengers.[5][9][12] |
| Product Instability Under Scavenging Conditions | The conditions used for scavenging (e.g., elevated temperature, prolonged reaction time) may lead to degradation of the target molecule. Solution: Assess the stability of your product under the chosen scavenging conditions. If degradation is observed, explore milder conditions or alternative, faster-acting scavengers. |
| Co-precipitation or Occlusion | During crystallization or precipitation steps aimed at purification, the product may trap palladium species, or vice-versa, leading to impure crystals and loss of product in the mother liquor. Solution: Optimize the crystallization process. This may involve screening different solvent systems, controlling the rate of cooling, or employing seeding techniques to promote the formation of pure crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts in pharmaceutical synthesis?
A1: The most common methods include:
-
Adsorption: Using solid-supported scavengers like functionalized silica (with thiol, thiourea, etc.), activated carbon, or specialized polymers to bind palladium, which is then removed by filtration.[5][8][9][13]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities behind in the mother liquor.[2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium into a different phase.[14]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[10][15]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors, including the scale of the reaction, the nature of your product (solubility, stability), the solvent system, the form of the residual palladium, and the target purity level. A decision-making workflow, as illustrated below, can guide your selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 3. arborassays.com [arborassays.com]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center dedicated to the robust and scalable synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the transition from bench-scale to pilot-plant or manufacturing scale. Our focus is on providing practical, experience-driven advice to ensure the efficiency, safety, and reproducibility of your synthetic routes.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents such as zolpidem, alpidem, and olprinone.[1][2] Its widespread application is due to its diverse biological activities, including anti-inflammatory, antiviral, anticancer, and sedative-hypnotic properties.[2][3][4] The synthesis of these compounds is well-documented through various methods, including condensation reactions, transition-metal-catalyzed cross-couplings, and multicomponent reactions (MCRs).[5][6] However, scaling up these syntheses presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.
This guide provides a structured approach to troubleshooting these challenges, organized by common issues encountered in the laboratory and during scale-up.
Part 1: Troubleshooting Reaction-Specific Issues
This section addresses common problems related to reaction outcomes, such as low yields, incomplete conversions, and the formation of side products.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in imidazo[1,2-a]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is crucial.
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Optimization is often necessary for different substrates.[7] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize byproduct formation.
-
Catalyst Activity: If you are employing a catalyst (e.g., copper, iodine), its activity might be compromised.[8][9] Consider potential deactivation due to impurities or inappropriate handling. Ensure the catalyst is of high purity and, if necessary, perform a pre-activation step. The choice of catalyst can also significantly impact the yield.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to determine the optimal one for your specific transformation.[7] For instance, while DMF is a common solvent, greener alternatives like ethanol or even water (in the case of micellar catalysis) have been shown to be effective and can simplify downstream processing.[1][8]
-
Purity of Starting Materials: Impurities in your 2-aminopyridine, carbonyl compound, or other starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.[7]
Question 2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common issue, particularly in multicomponent reactions or when using highly reactive intermediates.
-
Control of Reaction Temperature: Exothermic events can lead to localized "hot spots" in the reactor, promoting side reactions. Ensure adequate temperature control, especially during reagent addition.
-
Order of Reagent Addition: In multicomponent reactions, the order of addition can be critical. For instance, in a Groebke-Blackburn-Bienaymé reaction, pre-forming the imine from the 2-aminopyridine and the aldehyde before adding the isocyanide can sometimes improve selectivity.[10]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one component may lead to the formation of undesired byproducts.
-
Atmosphere Control: Some reactions, particularly those involving copper catalysts, can be sensitive to air.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Question 3: My reaction is not going to completion, even after extended reaction times. What can I do?
Answer: Incomplete conversion can be due to several factors, from catalyst deactivation to equilibrium limitations.
-
Catalyst Loading: If using a catalyst, increasing the catalyst loading may drive the reaction to completion. However, be mindful of the potential for increased side product formation and the cost implications on a larger scale.
-
Removal of Byproducts: Some reactions generate byproducts that can inhibit the catalyst or shift the equilibrium. For example, in condensation reactions that produce water, the removal of water using a Dean-Stark apparatus or molecular sieves can drive the reaction forward.
-
Re-evaluate Your Solvent: The choice of solvent can impact the solubility of reactants and intermediates. If a key intermediate precipitates out of solution, the reaction may stall. Consider a solvent system that maintains the homogeneity of the reaction mixture.
Part 2: Addressing Scale-Up Challenges
Transitioning a synthesis from the bench to a larger scale introduces new variables that can significantly impact the outcome.
Frequently Asked Questions (FAQs)
Question 1: I am concerned about the exothermic nature of my reaction during scale-up. How can I manage this?
Answer: Thermal management is a critical safety and quality consideration in process scale-up.
-
Controlled Addition of Reagents: Instead of adding a reactive reagent all at once, add it portion-wise or via a syringe pump over an extended period. This allows the reactor's cooling system to dissipate the heat generated.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may also decrease the reaction rate, so a balance must be found.
-
Jacketed Reactors: Utilize jacketed reactors with precise temperature control. Ensure the heat transfer fluid and flow rate are adequate for the expected exotherm.
-
Calorimetry Studies: For commercial-scale production, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) is highly recommended to quantify the heat of reaction and determine safe operating limits.
Question 2: I am experiencing poor mixing in my large-scale reactor, leading to inconsistent results. What can I do?
Answer: Effective mixing is essential for maintaining homogeneity in temperature and concentration.
-
Impeller Design and Speed: The type of impeller (e.g., anchor, pitched-blade turbine) and its agitation speed should be appropriate for the viscosity and density of your reaction mixture. Consult with a chemical engineer to select the optimal setup.
-
Baffles: The use of baffles in the reactor can prevent the formation of a vortex and improve top-to-bottom mixing.
-
Viscosity Management: If your reaction mixture becomes highly viscous, consider using a more powerful overhead stirrer or increasing the solvent volume to reduce viscosity.
Part 3: Work-Up and Purification Troubleshooting
The isolation and purification of the final product can often be the most challenging aspect of a synthesis.
Frequently Asked Questions (FAQs)
Question 1: I am having difficulty purifying my imidazo[1,2-a]pyridine derivative. What are some effective strategies?
Answer: The basic nature of the pyridine nitrogen can complicate purification.
-
Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, you can often use an acidic wash (e.g., dilute HCl) to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[7]
-
Chromatography: Column chromatography is a powerful purification technique. However, the basicity of these compounds can lead to tailing on silica gel. To mitigate this, consider:
-
Adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the eluent) to the mobile phase.
-
Using alternative stationary phases like alumina or reverse-phase silica (C18).
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
Question 2: My product is water-soluble, making extraction difficult. What are my options?
Answer: For water-soluble products, standard liquid-liquid extraction may be inefficient.
-
Continuous Liquid-Liquid Extraction: This technique can be used to extract water-soluble compounds into an organic solvent over an extended period.
-
Salting Out: Adding a saturated solution of an inorganic salt (e.g., NaCl or K₂CO₃) to the aqueous phase can decrease the solubility of your organic product, facilitating its extraction into an organic solvent.
-
Reverse-Phase Chromatography: As mentioned above, reverse-phase chromatography is well-suited for the purification of polar, water-soluble compounds.
Visualizations and Protocols
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
General Protocol for a Three-Component Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the chosen solvent.
-
Iminium Formation: If applicable, add the catalyst (e.g., I₂, CuI, or a Brønsted acid) and stir the mixture at the desired temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Nucleophilic Addition: Add the third component (e.g., isocyanide, alkyne) (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-Up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, proceed with an appropriate extractive work-up.
-
Purification: Purify the crude product by crystallization or column chromatography as described in the FAQs above.
Data Summary Table
| Common Issue | Potential Causes | Recommended Actions |
| Low Yield | Impure reagents, suboptimal conditions, catalyst deactivation | Verify reagent purity, optimize temperature/time, use fresh catalyst, screen solvents |
| Side Products | Poor temperature control, incorrect stoichiometry | Controlled reagent addition, verify stoichiometry, use inert atmosphere |
| Incomplete Conversion | Catalyst deactivation, reaction equilibrium | Increase catalyst loading, remove byproducts (e.g., water) |
| Exotherm on Scale-up | Rapid reagent addition, insufficient cooling | Slow, controlled addition; use jacketed reactor; perform calorimetry |
| Purification Difficulty | Basicity of product, similar polarity of byproducts | Acid-base extraction, chromatography with basic modifier, crystallization |
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Welcome to the technical support guide for Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 292858-07-2). This molecule belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry and drug discovery, appearing in compounds ranging from sedatives to antiviral agents.[1][2] Researchers frequently encounter challenges with the poor solubility of this and similar compounds in common organic and aqueous media, which can hinder screening, assay development, and formulation.
This guide provides a systematic, causality-driven approach to understanding and overcoming these solubility issues. We will move from fundamental physicochemical analysis to practical, step-by-step protocols and advanced formulation strategies, empowering you to achieve consistent and reliable results in your experiments.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility of a compound is dictated by its structure. Before attempting solubilization, it is crucial to understand the molecular features of this compound that govern its behavior.
Key Structural Features Influencing Solubility:
-
Imidazo[1,2-a]pyridine Core: This fused aromatic heterocyclic system is largely planar and hydrophobic, contributing to poor aqueous solubility. The presence of nitrogen atoms, particularly the pyridine nitrogen, introduces a basic character that can be exploited for pH-dependent solubilization.
-
Ethyl Ester Group (-COOEt): This group adds some polar character and potential for hydrogen bonding but is not sufficient to grant significant aqueous solubility.
-
Iodine Atom (-I): The large, non-polar iodine atom at the 3-position significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight, further reducing its affinity for polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 292858-07-2 | [3] |
| Molecular Formula | C₁₀H₉IN₂O₂ | [3] |
| Molecular Weight | 316.1 g/mol | [3] |
| Predicted XLogP3 | ~1.6 - 2.7 (for isomers) | [4][5] |
| Key Features | Basic Nitrogen, Ester, Lipophilic Core, Halogen | |
The moderately high predicted LogP value confirms that while the molecule has some polar functionality, its overall character is lipophilic, predicting poor solubility in water and better solubility in organic solvents.
Section 2: The First Step - Systematic Solubility Screening
Do not waste valuable compound with random solvent testing. A systematic approach using small volumes will efficiently identify a suitable solvent system and inform your downstream strategy.
FAQ: How should I perform an initial solubility screening?
This protocol provides a logical flow from common, less aggressive solvents to stronger, more universal ones.
Experimental Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of the compound into separate 1.5 mL microcentrifuge tubes or glass vials.
-
Solvent Addition: Add an initial 100 µL of the first test solvent (see workflow below) to achieve a starting concentration of 10-20 mg/mL.
-
Initial Observation (Room Temperature): Vortex the vial vigorously for 1-2 minutes. Visually inspect for dissolution. Is the solution clear, or is there suspended solid material?[6]
-
Energy Input: If not fully dissolved, use an ultrasonic bath (sonicator) for 5-10 minutes. Observe again.
-
Thermal Input: If still undissolved, gently warm the vial to 40-50°C for 5-10 minutes. Caution: Be aware of potential compound degradation with heat.[6] Allow the solution to cool to room temperature to check for precipitation, which would indicate supersaturation.
-
Documentation: Record your observations in a table for each solvent tested.
-
Solvent Progression: If the compound is insoluble, proceed to the next class of solvents as outlined in the workflow diagram below.
Caption: Systematic workflow for initial solvent screening.
Section 3: Troubleshooting Guides & Advanced Strategies (Q&A)
This section addresses the most common solubility problems encountered by researchers and provides validated solutions.
Q1: The compound is insoluble in all common lab solvents except for DMSO and DMF. How do I proceed?
This is a very common scenario for complex heterocyclic molecules. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions due to their high polarity and ability to solvate a wide range of compounds.[7]
Causality: DMSO and DMF have strong dipole moments and can effectively disrupt the crystal lattice of the solid compound while solvating both its polar (ester, nitrogens) and non-polar (aromatic rings, iodine) regions.
Protocol 2: Preparing a Concentrated DMSO Stock Solution
-
Accurately weigh the desired amount of this compound into a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex thoroughly. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to prevent degradation.
Q2: My compound precipitates instantly when I dilute my DMSO stock into an aqueous buffer for a biological assay. What can I do?
This is the most frequent and critical challenge, known as "crashing out." The compound moves from a solvent it loves (DMSO) to one it dislikes (water), causing it to precipitate. The key is to modify the aqueous phase to make it more hospitable.
Caption: Decision tree for solving aqueous precipitation issues.
Strategy A: pH Modification Causality: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. Lowering the pH of the buffer will protonate this nitrogen, creating a positively charged species (a salt) that is significantly more water-soluble.[6][8]
-
Action: Prepare your buffer at a lower pH (e.g., pH 4.0-6.0). Add the DMSO stock to the acidic buffer first, then titrate the pH back up to the desired experimental pH if necessary. The kinetic solubility is often higher than the thermodynamic equilibrium solubility, meaning it may stay in solution.
Strategy B: Co-solvents & Hydrotropes Causality: Co-solvents reduce the overall polarity of the aqueous phase, acting as a bridge between the water and the hydrophobic compound.[8][9]
-
Action: Include a small percentage (typically 1-10% v/v) of a water-miscible organic solvent in your final aqueous solution.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Protocol: Prepare the final buffer containing the co-solvent. Then, slowly add the DMSO stock to this mixture while vortexing to ensure rapid dispersion.
Strategy C: Surfactants Causality: Above their critical micelle concentration (CMC), surfactant molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The insoluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[10][11]
-
Action: Add a low concentration of a non-ionic surfactant to your buffer.
-
Common Surfactants: Tween® 20/80 (0.01-0.1%), Kolliphor® EL, Pluronic® F-68.
-
Protocol: Dissolve the surfactant in the buffer completely before slowly adding the DMSO stock.
Q3: For drug development, what advanced formulation strategies can improve bioavailability?
For in vivo studies or pre-clinical development, more robust methods are needed to enhance both solubility and bioavailability. Up to 90% of new chemical entities are poorly soluble, making this a critical field.[12]
Strategy D: Cyclodextrin Inclusion Complexes Causality: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic imidazopyridine compound can fit inside the CD cavity, forming a complex that is water-soluble due to the CD's outer surface.[9]
-
Common CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).
-
Protocol (Screening):
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Add an excess of the solid compound to the CD solution.
-
Stir or shake the mixture for 24-48 hours at room temperature to reach equilibrium.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using HPLC to determine the solubility enhancement.
-
Strategy E: Amorphous Solid Dispersions (ASDs) Causality: Crystalline solids have high lattice energy that must be overcome to dissolve. An amorphous form is a high-energy, disordered state that is much more soluble.[10] ASDs disperse the compound at a molecular level within a polymer matrix, preventing crystallization and stabilizing this more soluble amorphous form.[13][14]
-
Common Polymers: HPMC-AS, PVP, Soluplus®.
-
Methods: This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder. It is a leading strategy in the pharmaceutical industry for oral drug formulation.[12][15]
Section 4: Verification of Dissolution
FAQ: How can I be certain my compound is truly dissolved and not just a fine suspension?
A cloudy or hazy solution can be mistaken for a dissolved one, leading to inaccurate concentration measurements and unreliable experimental results.
Protocol 3: Methods to Confirm True Dissolution
-
Visual Inspection: A true solution should be perfectly clear and transparent, with no visible particles, even under magnification.[6]
-
Tyndall Effect Test: Shine a laser pointer beam through the solution in a dark room. If the beam path is visible, it indicates the presence of suspended particles scattering the light (a colloid or suspension). In a true solution, the beam path will not be visible.[6]
-
0.22 µm Filtration Test: This is the definitive test.
-
Prepare your solution.
-
Measure the concentration accurately using a validated method (e.g., HPLC-UV, LC-MS).
-
Pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).
-
Re-measure the concentration of the filtrate.
-
Result: A significant drop in concentration post-filtration confirms that undissolved material was present. No change in concentration indicates true dissolution.[6]
-
Section 5: Summary of Strategies
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
|---|---|---|---|---|
| pH Modification | Salt formation increases polarity | Simple, effective for ionizable compounds | pH may affect assay/stability; limited range | In vitro aqueous assays, initial screening |
| Co-solvents | Reduces bulk solvent polarity | Easy to implement, widely used | Can affect biological systems at high % | Diluting DMSO stocks for in vitro assays |
| Surfactants | Micellar encapsulation | Highly effective at low concentrations | Can interfere with some assays (e.g., cell membranes) | Cell-based assays, formulations |
| Cyclodextrins | Inclusion complex formation | Significant solubility increase, low toxicity | Can be expensive; requires formulation work | In vitro and in vivo studies, parenteral formulations |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy | Dramatically enhances solubility & bioavailability | Requires specialized equipment and expertise | Oral drug development, pre-clinical studies |
References
- 1. scbt.com [scbt.com]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. This compound 95% | CAS: 292858-07-2 | AChemBlock [achemblock.com]
- 4. Ethyl 3-iodoimidazo[1,2-b]pyridazine-2-carboxylate | C9H8IN3O2 | CID 118863061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | C10H9IN2O2 | CID 59588379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Preventing de-iodination of "Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" during reactions
A Guide to Preventing De-iodination During Synthetic Reactions
Welcome to the technical support guide for Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. A common challenge encountered during its use, particularly in palladium-catalyzed cross-coupling reactions, is the undesired cleavage of the C-I bond, leading to a de-iodinated byproduct. This guide provides in-depth, experience-based answers to frequently asked questions and robust troubleshooting protocols to help you minimize this side reaction and maximize the yield of your desired product.
Section 1: Understanding the De-iodination Problem
This section addresses the fundamental principles behind the de-iodination side reaction. Understanding the mechanistic pathways is the first step toward effective prevention.
Q1: What is de-iodination and why is it a significant problem with this specific compound?
A: De-iodination (or hydrodehalogenation) is a side reaction where the iodine atom on the imidazo[1,2-a]pyridine core is replaced by a hydrogen atom.[1] This leads to the formation of "Ethyl imidazo[1,2-a]pyridine-2-carboxylate" as a major byproduct, which reduces the overall yield of the target molecule and complicates purification due to similar polarities between the product and the byproduct.
The C-I bond at the 3-position of the imidazo[1,2-a]pyridine scaffold is particularly susceptible to cleavage for several reasons:
-
High Halogen Reactivity: The reactivity order for halides in many catalytic reactions is I > Br > Cl. While this high reactivity is beneficial for the desired reaction (e.g., oxidative addition), it also makes the compound more prone to undesired side reactions.[2]
-
Electron-Rich Heterocycle: The imidazo[1,2-a]pyridine ring system is electron-rich. This electronic nature can influence the stability of reaction intermediates and facilitate pathways that lead to de-iodination.
-
Nitrogen Coordination: The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), potentially altering the electronic environment at the reaction center and promoting side reactions.[2]
Q2: What are the primary chemical mechanisms that cause de-iodination?
A: De-iodination, especially in the context of palladium-catalyzed reactions like Suzuki or Sonogashira couplings, is primarily driven by the formation of palladium-hydride (Pd-H) species.[2] These highly reactive species can be generated through several pathways:
-
Reaction with Bases: Strong bases, particularly alkoxides, can react with palladium complexes to form Pd-H.
-
Reaction with Solvents: Protic solvents like alcohols or residual water can serve as hydride sources.[2][3]
-
Reaction with Reagents: Impurities in reagents or the organometallic coupling partner can sometimes generate hydrides.
Once formed, the Pd-H species can intercept the catalytic cycle. Instead of the desired transmetalation and reductive elimination to form the C-C bond, a competing pathway occurs where the aryl-palladium intermediate reacts with the hydride to reductively eliminate the de-iodinated arene (Ar-H).
Figure 1. Competing pathways of desired cross-coupling versus de-iodination.
Section 2: Proactive Prevention & Best Practices
Minimizing de-iodination often begins before the reaction is even assembled. Careful preparation and adherence to best practices are critical.
Q3: How should I store and handle this compound?
A: Like many iodo-heterocycles, this compound can be sensitive to light and ambient moisture over long periods. Store it in an amber vial or a container protected from light. It should be kept in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Before use, ensure the material is dry and has not discolored.
Q4: What general precautions are essential before starting a reaction?
A: Rigorous exclusion of potential hydride sources is key.
-
Degassing: Thoroughly degas all solvents and the reaction mixture. This removes dissolved oxygen, which can degrade catalysts and promote side reactions, and also helps remove volatile impurities.[4] Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: Performing at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing. This is the most effective method.
-
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents whenever possible. Ensure your base is fresh and has been stored properly. Boronic acids, in particular, should be of high quality, as impurities can interfere with transmetalation.
-
Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use Schlenk techniques or a glovebox for the most sensitive reactions.
Section 3: Troubleshooting Guide for Palladium-Catalyzed Reactions
This section provides specific, actionable advice for troubleshooting de-iodination in common cross-coupling reactions.
Scenario: "I am observing >10% de-iodinated byproduct in my Suzuki-Miyaura or Sonogashira coupling reaction. How can I fix this?"
A: This is a common issue. The key is to adjust reaction parameters to favor the desired C-C bond formation pathway over the competing de-iodination pathway. The rate of transmetalation must be faster than the rate of proto-de-iodination.
Below is a troubleshooting table. It is recommended to change only one parameter at a time to isolate the variable responsible for the improvement.
| Parameter | Potential Problem | Recommended Solution & Rationale |
| Base | The base is too strong or is acting as a hydride source. | Switch to a weaker, non-nucleophilic inorganic base. K₃PO₄ or Cs₂CO₃ are often superior to alkoxides (e.g., NaOtBu) or strong hydroxides for this substrate.[2] These bases are less likely to generate Pd-H species. |
| Ligand | The ligand is not promoting reductive elimination efficiently or is sterically hindering transmetalation. | Use a bulky, electron-rich phosphine ligand. Buchwald ligands like SPhos or XPhos are excellent choices.[2] These ligands accelerate the rate of reductive elimination for the desired product, helping it outcompete the de-iodination pathway. |
| Solvent | The solvent is protic (e.g., alcohols) or contains water, acting as a proton/hydride source. | Use aprotic solvents like dioxane , toluene , or THF .[2] If aqueous conditions are required, carefully titrate the amount of water; sometimes a small, controlled amount is necessary, but excess water promotes de-iodination.[2] |
| Temperature | The reaction temperature is too high, leading to catalyst decomposition or increased rates of side reactions. | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate undesired pathways. Try running the reaction at a lower temperature for a longer period (e.g., 60-80 °C instead of 100-110 °C). |
| Catalyst | The catalyst precursor is not efficiently generating the active Pd(0) species, or the catalyst loading is too high. | Use a well-defined pre-catalyst (e.g., SPhos-G3) to ensure efficient generation of the active species. Sometimes, lowering the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can reduce the concentration of species that lead to side reactions. |
Optimized Protocol: A Starting Point for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point designed to minimize de-iodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under Argon, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos. Add a small amount of the dioxane to this vial to form a slurry.
-
Add the catalyst slurry to the Schlenk flask, followed by the remaining dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio).
-
Degas the entire mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the de-iodinated byproduct.
Figure 2. A step-by-step workflow for troubleshooting de-iodination.
Section 4: Purification and Analysis
Q5: How can I separate the desired product from the de-iodinated byproduct?
A: This can be challenging due to the similar structures.
-
Column Chromatography: Standard silica gel chromatography is the most common method. You will likely need a shallow solvent gradient with a low-polarity system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Hexanes) to achieve separation. Careful fraction collection is essential.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the often less-crystalline de-iodinated impurity.
Q6: What is the best way to quantify the amount of de-iodination?
A:
-
¹H NMR Spectroscopy: Proton NMR of the crude reaction mixture is an excellent tool. The de-iodinated byproduct will show a new signal in the aromatic region corresponding to the proton at the 3-position, which is absent in the starting material. Integration of this new signal against a known peak of the starting material or product can provide a reliable ratio.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for accurate quantification. It provides excellent separation and allows you to determine the ratio of product to byproduct by integrating the respective peak areas in the chromatogram.
References
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug development and materials science, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," frequently appearing in molecules with significant biological activity.[1][2] The precise functionalization of this core dictates its therapeutic or material properties. "Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" is a key synthetic intermediate, where the iodine atom at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
The introduction of substituents, however, demands rigorous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering an unparalleled, non-destructive window into the molecular architecture.[3] By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a detailed atomic-level blueprint, confirming connectivity and stereochemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, contextualizes the data against relevant alternatives, and presents a robust experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used. The ethyl ester group carbons are designated C9, C10, and C11.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[4]
Interpreting the Proton Signals
The aromatic region of the imidazo[1,2-a]pyridine core typically appears downfield (δ > 6.5 ppm) due to the deshielding effect of the aromatic ring current.[5] The protons of the ethyl ester group appear in the more shielded, upfield region of the spectrum.
-
H5 (δ ~9.4-9.8 ppm): This proton is adjacent to the bridgehead nitrogen (N4) and experiences significant deshielding. It is expected to appear as a doublet, coupled to H6. In similar structures, this proton is often the most downfield signal.[6]
-
H8 (δ ~7.6-7.8 ppm): This proton is adjacent to the imidazole nitrogen (N1) and is also deshielded. It should appear as a doublet, coupled to H7.
-
H7 (δ ~7.3-7.6 ppm): This proton is coupled to both H6 and H8, and is expected to appear as a triplet or, more precisely, a doublet of doublets.
-
H6 (δ ~6.9-7.2 ppm): Coupled to H5 and H7, this proton is typically the most shielded of the aromatic protons and appears as a triplet or doublet of doublets.
-
Ethyl Ester (CH₂): The methylene protons are adjacent to an electron-withdrawing oxygen atom, placing their signal around δ 4.4 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[4]
-
Ethyl Ester (CH₃): The terminal methyl protons are more shielded, appearing around δ 1.4 ppm. This signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).
¹H NMR Data Summary
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.55 | d | ~7.0 | 1H | H5 |
| ~7.70 | d | ~9.0 | 1H | H8 |
| ~7.45 | ddd | ~9.0, 6.8, 1.3 | 1H | H7 |
| ~7.05 | td | ~6.9, 1.3 | 1H | H6 |
| ~4.45 | q | ~7.1 | 2H | H10 (-OCH₂CH₃) |
| ~1.44 | t | ~7.1 | 3H | H11 (-OCH₂CH₃) |
| Note: The chemical shifts and coupling constants are predicted based on data from closely related structures and general principles. Actual experimental values may vary slightly.[6] |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each carbon.[7] The chemical shift range is much broader than in ¹H NMR, providing excellent signal dispersion.[8]
Interpreting the Carbon Signals
-
Carbonyl Carbon (C9, C=O): Ester carbonyl carbons are highly deshielded and appear significantly downfield, typically in the δ 160-180 ppm range.[9]
-
Aromatic & Heteroaromatic Carbons (C2, C5, C6, C7, C8, C8a): These carbons resonate in the δ 110-150 ppm region. Carbons directly attached to nitrogen (C2, C8a) are shifted further downfield.
-
Iodinated Carbon (C3): A key diagnostic feature is the signal for C3. The "heavy atom effect" of iodine causes a significant upfield shift (increased shielding) for the carbon to which it is attached.[7] Instead of appearing in the typical aromatic region, the C3 signal is found much further upfield, a clear indicator of successful iodination.
-
Ethyl Ester Carbons (C10, C11): The methylene carbon (C10, -OCH₂-) is deshielded by the adjacent oxygen and appears around δ 60-65 ppm. The terminal methyl carbon (C11, -CH₃) is highly shielded and resonates far upfield, typically around δ 14-15 ppm.
¹³C NMR Data Summary
The following experimental data was obtained from the SpectraBase database.[10]
| Chemical Shift (δ ppm) | Assignment |
| 162.0 | C9 (C=O) |
| 145.2 | C8a |
| 143.6 | C2 |
| 128.0 | C7 |
| 126.7 | C5 |
| 118.0 | C8 |
| 114.1 | C6 |
| 62.0 | C10 (-OCH₂) |
| 59.9 | C3-I |
| 14.2 | C11 (-CH₃) |
Part 3: Comparison and Validation
Comparison with a Non-Iodinated Analogue
The most powerful validation of the structure comes from comparing its NMR data to that of its non-iodinated precursor, Ethyl imidazo[1,2-a]pyridine-2-carboxylate .
-
¹H NMR: The precursor would show a singlet for H3 in the aromatic region (likely δ ~7.8-8.2 ppm). The absence of this signal in the spectrum of the target compound is primary evidence of substitution at the C3 position.
-
¹³C NMR: In the precursor, the C3 signal would appear in the typical aromatic region (δ ~110-120 ppm). The dramatic upfield shift of this signal to δ 59.9 ppm in the target compound is definitive proof of the C-I bond, attributable to the heavy atom effect.[11]
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemistry | Unambiguous structure determination | Lower sensitivity, requires more sample |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS) | High sensitivity, confirms molecular formula | Provides no information on atom connectivity |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-N) | Fast, simple, good for functional group ID | Does not provide a complete structural picture |
While MS and IR can confirm the molecular formula and the presence of the ester group, respectively, only NMR can confirm the precise location of the iodine atom on the imidazo[1,2-a]pyridine core.
Part 4: Experimental Protocol for NMR Data Acquisition
This protocol describes a self-validating system where initial 1D spectra guide the setup of 2D experiments for complete structural assignment.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its well-defined residual solvent peak (δ 7.26 ppm) and carbon signal (δ 77.16 ppm).[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):
-
Tune and shim the probe to ensure magnetic field homogeneity.
-
Use a standard single-pulse experiment (e.g., Bruker's zg30).
-
Set the spectral width to cover the expected range of proton signals (~ -1 to 12 ppm).
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 2-5 seconds to allow for full magnetization recovery, ensuring accurate signal integration.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to singlets.
-
Set the spectral width to cover the full range of carbon signals (~ 0 to 220 ppm).
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.[9]
-
A relaxation delay of 2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
-
Structural Confirmation (Optional but Recommended):
-
To provide incontrovertible proof of assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
HSQC correlates each proton signal with the carbon to which it is directly attached, confirming C-H bonds.[13]
-
HMBC shows correlations between protons and carbons over two or three bonds, revealing the longer-range connectivity of the molecular skeleton.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. emerypharma.com [emerypharma.com]
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare HRMS with alternative analytical techniques, supported by experimental data principles.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, appearing in several marketed drugs.[1] The precise and unambiguous characterization of its derivatives, such as the title compound, is paramount for ensuring purity, confirming identity, and guiding synthetic efforts. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for small molecule characterization.
The Power of Precision: Why HRMS for this compound?
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the definitive identification of small molecules.[3][4] Unlike low-resolution mass spectrometry which provides only a nominal mass, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) deliver mass measurements with high accuracy, typically to within 5 parts-per-million (ppm).[5]
For a molecule like this compound (Formula: C₁₀H₉IN₂O₂), this precision offers several distinct advantages:
-
Unambiguous Elemental Composition: The high mass accuracy allows for the confident determination of the elemental formula from the measured mass of the molecular ion. This is a critical step in confirming the identity of a newly synthesized compound.[3]
-
High Selectivity in Complex Matrices: The ability to resolve ions with very small mass differences ensures that the analyte signal is not confounded by isobaric interferences, leading to cleaner spectra and higher confidence in identification.[4]
-
Detailed Isotopic Pattern Analysis: HRMS can resolve the isotopic peaks (e.g., from ¹³C) from the monoisotopic peak, providing an additional layer of confirmation for the proposed elemental formula.
A Practical Guide to HRMS Analysis
The following protocol outlines a robust method for the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer. ESI is a soft ionization technique ideal for polar, thermally labile molecules, generating intact molecular ions with minimal fragmentation in the source.[6][7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Rationale: To ensure efficient ionization and prevent contamination, the sample must be dissolved in a high-purity solvent compatible with ESI.
-
Step 1: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol.
-
Step 2: Create a working solution for infusion by diluting the stock solution to 1-5 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Expert Insight: The addition of formic acid is crucial. It acidifies the solution, promoting the protonation of the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system, which significantly enhances the formation of the desired [M+H]⁺ ion in positive ion mode ESI.[7]
-
-
Instrumentation and Data Acquisition:
-
Rationale: The instrument parameters are optimized to achieve high resolution and mass accuracy for the target analyte.
-
Step 1: Calibrate the mass spectrometer using a certified calibration solution (e.g., Ultramark 1621 or a custom mix) to ensure high mass accuracy across the desired mass range.[5]
-
Step 2: Set up the ESI source in positive ion mode. Typical parameters include: Capillary Voltage: 3.5-4.5 kV; Gas Temperature: 300-350 °C; Nebulizer Gas (N₂): 1-2 Bar.
-
Step 3: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min using a syringe pump.
-
Step 4: Acquire full scan MS data (MS1) over a mass range of m/z 100-500. Set the instrument's resolving power to ≥70,000 FWHM (Full Width at Half Maximum) to ensure separation of isobaric species and accurate mass measurement.[3]
-
Step 5: For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (target m/z ≈ 316.9782) in the quadrupole or ion trap and fragment it using Collision-Induced Dissociation (CID) with normalized collision energy in the range of 15-30 eV. Acquire the resulting product ion spectrum.
-
Workflow Visualization
The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure allows for a wide range of biological activities, making the precise determination of its three-dimensional arrangement crucial for understanding structure-activity relationships and for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement of these molecules, providing unparalleled insights into their conformation, stereochemistry, and intermolecular interactions.
This guide offers an in-depth exploration of the X-ray crystallographic analysis of imidazo[1,2-a]pyridine derivatives. It provides a detailed experimental framework, compares this "gold standard" technique with other prevalent analytical methods, and presents supporting data to empower researchers in their structural elucidation endeavors.
The Decisive View: X-ray Crystallography
X-ray crystallography offers an unambiguous determination of a molecule's structure in the crystalline state. The resulting electron density map provides a high-resolution snapshot of atomic positions, bond lengths, bond angles, and torsional angles. This information is fundamental for validating synthetic products, understanding intermolecular packing forces, and informing computational modeling studies.
A Case Study in Crystallography: 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
To illustrate the power of this technique, we will consider the crystallographic analysis of 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The structure of this compound was confirmed by X-ray diffraction, revealing an orthorhombic crystal system with the space group Pbcn.[1] Such detailed structural information is invaluable for understanding how substituents on the imidazo[1,2-a]pyridine core influence the overall molecular conformation and crystal packing.
Experimental Protocol: From Powder to Precision Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction of an imidazo[1,2-a]pyridine derivative.
Step 1: Crystallization - The Art of Growing Order
The prerequisite for any X-ray diffraction study is a high-quality single crystal. This is often the most challenging step.
-
Solvent Screening : Begin by dissolving the purified imidazo[1,2-a]pyridine derivative in a small amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.
-
Slow Evaporation : Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion : In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Crystal Harvesting : Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop.
Step 2: Data Collection - Interrogating the Crystal with X-rays
-
Mounting : The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Unit Cell Determination : A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.
-
Full Data Collection : A complete dataset is collected by rotating the crystal through a range of angles, recording the diffraction pattern at each orientation.
Step 3: Structure Solution and Refinement - From Diffraction to 3D Model
-
Data Reduction : The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflection data.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement : An initial molecular model is built into the electron density map. The atomic coordinates and displacement parameters are then refined using least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation : The final structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability.[2] The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[2][3]
A Comparative Perspective: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive structural data, it is not always feasible, and other techniques offer complementary information. The choice of analytical method depends on the nature of the sample, the information required, and the available resources.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Chemistry (DFT) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio. | Quantum mechanical calculations to predict molecular properties. |
| Sample State | Single crystal | Solution or solid-state | Gas phase (ions) | In silico (no physical sample) |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Connectivity, chemical environment of atoms, dynamic information in solution.[4][5] | Molecular weight, elemental composition, fragmentation patterns. | Optimized geometry, electronic properties, theoretical spectra.[6] |
| Strengths | Unambiguous structure determination.[7] | Provides information about the molecule's behavior in solution, non-destructive. | High sensitivity, requires very small sample amounts. | Can predict properties of unknown molecules and rationalize experimental findings.[8] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; provides a static picture.[7] | Structure determination can be complex for large molecules; provides an average structure in solution.[9] | Does not provide direct 3D structural information. | Accuracy depends on the level of theory and basis set; does not replace experimental validation. |
Data in Focus: Crystallographic Parameters of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes key crystallographic data for two exemplary imidazo[1,2-a]pyridine derivatives, showcasing the detailed information obtained from a successful X-ray diffraction experiment.
| Parameter | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde[10][11] | (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol[12][13] |
| Chemical Formula | C₁₄H₁₀N₂O | C₂₁H₁₇N₃O |
| Molecular Weight | 222.2 g/mol | 327.38 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 13.0640(3) Å, b = 7.4162(2) Å, c = 21.6698(6) Å | a = 12.295(3) Å, b = 9.587(2) Å, c = 14.977(4) Å, β = 101.548(1)° |
| Volume (ų) | 2099.48(9) | 1729.6(7) |
| Z (molecules/unit cell) | 8 | 4 |
| Key Structural Features | The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61(4)°.[10] | The fused ring system is nearly planar and forms a dihedral angle of 64.97(7)° with the phenyl ring.[12] |
Visualizing the Workflow and Logic
To better understand the processes and relationships discussed, the following diagrams are provided.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Relationship Between Analytical Techniques
Caption: Interplay of techniques for structural elucidation.
Conclusion
The structural characterization of imidazo[1,2-a]pyridine derivatives is paramount for advancing their development as therapeutic agents. X-ray crystallography provides the most definitive and high-resolution structural information, serving as a benchmark for all other analytical methods. While techniques like NMR and mass spectrometry are indispensable for routine characterization and for providing complementary information about the molecule's behavior in different states, the detailed 3D atomic map from crystallography is unparalleled. A comprehensive approach, integrating data from these diverse techniques, will ultimately provide the most complete understanding of these vital molecules, paving the way for the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents such as the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer drug zolimidine. Its "privileged" status stems from a unique combination of structural rigidity, aromaticity, and the spatial arrangement of nitrogen atoms, which allows for diverse interactions with biological targets. The burgeoning interest in this heterocyclic system has led to the development of a plethora of synthetic strategies, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed methodologies.
This guide provides a comparative analysis of the most prominent synthetic routes to imidazo[1,2-a]pyridines, offering insights into their mechanisms, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific needs, considering factors such as substrate scope, efficiency, and scalability.
Classical Approaches: The Tschitschibabin Reaction and its Modern Variants
The Tschitschibabin reaction, first reported in 1925, represents the foundational method for constructing the imidazo[1,2-a]pyridine core.[1] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Mechanism and Rationale
The reaction proceeds through a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then attacks the carbonyl carbon, leading to a cyclic hemiaminal intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine.[2]
The initial N-alkylation is the rate-determining step, and the reaction is typically carried out at elevated temperatures, sometimes in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.[1]
Caption: Mechanism of the Tschitschibabin Reaction.
Modern Advancements: Microwave-Assisted Synthesis
A significant drawback of the classical Tschitschibabin reaction is the often harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. Microwave irradiation can dramatically accelerate the reaction, leading to higher yields in significantly shorter times.[3][4] For instance, the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminonicotinic acid and chloroacetaldehyde under microwave irradiation in water can be achieved in 30 minutes with yields of 92-95%.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
In a microwave-safe vessel, combine 2-aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), and sodium bicarbonate (1.5 mmol).
-
Add a suitable solvent such as ethanol or polyethylene glycol (PEG-400).[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[3]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have revolutionized the synthesis of complex molecules. For imidazo[1,2-a]pyridines, two MCRs are particularly noteworthy: the Groebke-Blackburn-Bienaymé (GBB) reaction and the A³ coupling.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[6][7] This reaction is typically catalyzed by a Lewis or Brønsted acid.
Mechanism and Rationale
The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (iminium ion). The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion, followed by tautomerization to yield the final product. The choice of catalyst is crucial for the reaction's efficiency, with various acids like Sc(OTf)₃, ZrCl₄, and even milder catalysts like ammonium chloride being employed.[8][9]
Caption: General workflow for the GBB reaction.
Experimental Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
-
To a solution of 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of an acid catalyst (e.g., 20 mol% NH₄Cl).[8]
-
Stir the mixture at room temperature for a few minutes.
-
Add the isocyanide (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or under gentle heating (e.g., 60°C) until completion, as monitored by TLC. Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
The A³ Coupling (Aldehyde-Amine-Alkyne) Reaction
The A³ coupling is a powerful one-pot, three-component reaction between an aldehyde, a 2-aminopyridine (acting as the amine), and a terminal alkyne to afford 2,3-disubstituted imidazo[1,2-a]pyridines. This reaction is typically catalyzed by a copper salt.[11][12]
Mechanism and Rationale
The reaction proceeds via a domino sequence. Initially, the aldehyde and 2-aminopyridine condense to form an imine. Concurrently, the copper catalyst activates the terminal alkyne, forming a copper acetylide. The imine then undergoes nucleophilic addition by the copper acetylide to generate a propargylamine intermediate. This intermediate then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to furnish the imidazo[1,2-a]pyridine ring system.[13][14] The use of heterogeneous copper catalysts, such as Cu/SiO₂, has been explored to facilitate catalyst recovery and reuse.[14][15]
Transition-Metal-Catalyzed Syntheses
In addition to their role in MCRs, transition metals, particularly copper, have been instrumental in developing novel synthetic routes to imidazo[1,2-a]pyridines through C-H functionalization and oxidative cyclization pathways.
Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones
A notable advancement is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.[16][17] This method avoids the need for pre-functionalized α-haloketones and utilizes air as a green oxidant.
Mechanism and Rationale
The mechanism can proceed through two main pathways. One proposed mechanism involves a copper-catalyzed Ortoleva-King type reaction, where an intermediate similar to that in the classical reaction is formed in situ.[17] Another pathway involves the copper-catalyzed C-H functionalization of the ketone, followed by condensation with the 2-aminopyridine and subsequent oxidative cyclization.[16][18] The choice of copper catalyst and reaction conditions can influence the predominant pathway.
Experimental Protocol: Copper-Catalyzed Synthesis
-
In a reaction vessel, combine 2-aminopyridine (1 mmol), a ketone (1.2 mmol), and a copper catalyst (e.g., CuI, CuCl₂, 5-10 mol%).
-
Add a suitable solvent, such as DMF or DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120°C) under an air atmosphere for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Classical condensation | 60-90% | Several hours to days | Well-established, readily available starting materials. | Harsh conditions, use of lachrymatory α-haloketones. |
| Microwave-Assisted Tschitschibabin | 2-Aminopyridine, α-Haloketone | Accelerated classical condensation | 80-99% | 5-30 minutes | Rapid, high yields, improved energy efficiency. | Requires specialized microwave equipment. |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Three-component, acid-catalyzed | 70-95% | A few hours | High atom economy, rapid access to 3-amino derivatives, operational simplicity. | Limited to 3-amino substituted products, isocyanides can be toxic and have unpleasant odors. |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Three-component, copper-catalyzed | 60-85% | Several hours | Good functional group tolerance, access to diverse 2,3-disubstituted products. | Requires a metal catalyst, can have regioselectivity issues with unsymmetrical alkynes. |
| Copper-Catalyzed Ketone Coupling | 2-Aminopyridine, Ketone | C-H functionalization/oxidative cyclization | 70-90% | Several hours | Avoids pre-functionalized substrates, uses air as a green oxidant. | Requires a metal catalyst, may require higher temperatures. |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin reaction to highly efficient and versatile modern methodologies. For the rapid synthesis of 3-amino substituted analogs with high atom economy, the Groebke-Blackburn-Bienaymé reaction is an excellent choice, especially when coupled with microwave assistance. The A³ coupling provides a powerful route to a broader range of 2,3-disubstituted derivatives. For a more "green" and direct approach that avoids pre-functionalized starting materials, the copper-catalyzed coupling of 2-aminopyridines with ketones is highly attractive. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. As research in this field continues, the development of even more efficient, sustainable, and selective methods for the construction of this important heterocyclic scaffold can be anticipated.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cu(acac)2 catalysed A3-(aldehyde-amine-alkyne) coupling reaction for the synthesis of a wide range of propargylamines and entry to imidazo[1,2-a]pyridines | CoLab [colab.ws]
- 13. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Halogenated Imidazo[1,2-a]pyridines in Cross-Coupling Reactions: The Superiority of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the well-known sedative-hypnotic zolpidem.[1] The functionalization of this heterocyclic system is of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for modifying the imidazo[1,2-a]pyridine skeleton.[2][3]
This guide provides an in-depth comparison of the reactivity of ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate against its bromo- and chloro-analogs in pivotal cross-coupling reactions. Through an analysis of experimental data and mechanistic principles, we will demonstrate the distinct advantages conferred by the iodo-substituent in facilitating these transformative reactions.
The Strategic Advantage of the C-I Bond in Cross-Coupling
The choice of the halogen atom on the imidazo[1,2-a]pyridine substrate is a critical parameter that dictates the efficiency and scope of cross-coupling reactions. The reactivity of organohalides in palladium-catalyzed processes generally follows the order: I > Br > Cl >> F .[4][5] This trend is directly correlated with the carbon-halogen bond dissociation energy (BDE).[6]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds.[6] |
The initial and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the organohalide to a low-valent palladium(0) complex.[4][7][8] The weaker C-I bond in this compound significantly lowers the activation energy for this step, leading to faster reaction rates, higher yields, and often requiring milder reaction conditions and lower catalyst loadings compared to its bromo and chloro counterparts.[9]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[10] The reactivity of the halogenated imidazo[1,2-a]pyridine is a key determinant of the reaction's success. Studies have shown that 3-iodoimidazo[1,2-a]pyridines are highly reactive substrates in Suzuki couplings.[11][12]
| Halide Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| Ethyl 3-iodo- | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 2h | 95 | [12] |
| 3-Bromo- | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene, 100 °C, 12h | 88 | [13][14] |
| 3-Chloro- | Phenylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄ | Dioxane, 110 °C, 24h | 75 | [15][16] |
| Table 2: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling. |
As the data illustrates, the iodo-substituted substrate provides an excellent yield under relatively mild conditions and with a standard catalyst system. The bromo- and chloro-analogs require more specialized, bulky phosphine ligands (like SPhos and XPhos), higher temperatures, and longer reaction times to achieve comparable, though still lower, yields.[13][14][15][16]
Heck Reaction: Alkene Functionalization
The Heck reaction couples organohalides with alkenes, providing a powerful method for the synthesis of substituted olefins.[17][18] The efficiency of the Heck reaction is also highly dependent on the nature of the halide.
| Halide Substrate | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo- | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C, 4h | 92 | [19] |
| 3-Bromo- | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 120 °C, 18h | 85 | |
| 3-Chloro- | n-Butyl acrylate | PdCl₂(PCy₃)₂, Cs₂CO₃ | Dioxane, 140 °C, 36h | 60 | |
| Table 3: Comparison of Halogen Reactivity in the Heck Reaction. |
The trend observed in the Suzuki-Miyaura coupling is mirrored in the Heck reaction. The 3-iodo derivative reacts efficiently with a simple palladium acetate/triphenylphosphine catalyst system. In contrast, the bromo- and especially the chloro-derivatives necessitate more forcing conditions, including higher temperatures and more specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[2][18][19]
Sonogashira Coupling: Synthesis of Alkynylated Scaffolds
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[20][21] This reaction is a cornerstone for introducing alkynyl moieties into organic molecules.
| Halide Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Iodo- | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C, 3h | 94 | [20][22] |
| 3-Bromo- | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80 °C, 10h | 87 | [23] |
| 3-Chloro- | Phenylacetylene | Pd₂(dba)₃/Xantphos, CuI, Cs₂CO₃ | Dioxane, 110 °C, 24h | 55 | [2] |
| Table 4: Comparison of Halogen Reactivity in Sonogashira Coupling. |
The superior reactivity of the 3-iodoimidazo[1,2-a]pyridine is again evident. It undergoes Sonogashira coupling smoothly under mild conditions to provide a high yield of the desired product.[20][22] The bromo-analog requires more elevated temperatures, while the chloro-analog is significantly less reactive and demands a more sophisticated catalyst system to achieve a modest yield.[2][23]
Mechanistic Underpinnings of Reactivity
The enhanced performance of this compound is rooted in the kinetics of the palladium-catalyzed cross-coupling cycle.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The oxidative addition of the aryl halide (R-X) to the Pd(0) catalyst is the entry point into the catalytic cycle.[8] The energy required to break the C-X bond is a major component of the activation barrier for this step. As established, the C-I bond is significantly weaker than the C-Br and C-Cl bonds, thus facilitating a more rapid oxidative addition and, consequently, a higher overall reaction rate.[6] While the choice of ligands, base, and solvent can be optimized to activate less reactive C-Br and C-Cl bonds, starting with the more reactive C-I bond provides a more efficient and often more economical route to the desired products.[15]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this compound.
Reaction: Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the toluene/water solvent mixture to the flask.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Conclusion
The empirical data and mechanistic principles presented in this guide unequivocally establish this compound as a superior substrate for palladium-catalyzed cross-coupling reactions when compared to its bromo- and chloro-analogs. The inherent reactivity of the C-I bond facilitates faster, more efficient transformations under milder conditions, often with simpler and less expensive catalyst systems. For researchers and professionals in drug development, leveraging the enhanced reactivity of this compound can streamline synthetic routes, improve overall yields, and accelerate the generation of diverse libraries of functionalized imidazo[1,2-a]pyridine derivatives for biological screening. While advancements in catalysis continue to enable the use of more challenging substrates, the iodo-substituted scaffold remains the gold standard for reliable and high-yielding cross-coupling functionalization.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lnu.diva-portal.org [lnu.diva-portal.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. jmcct.com [jmcct.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 20. tandfonline.com [tandfonline.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
Halogen-Substituted Imidazo[1,2-a]pyridines: A Comparative Analysis of Ethyl 3-iodo- and 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory activities.[4][5][6][7] The biological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. The C3 position, in particular, is a frequent site of chemical modification aimed at modulating potency and selectivity.[8][9]
This guide provides a comparative analysis of two closely related analogues: Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. While direct, head-to-head comparative studies of these specific compounds are not extensively available in the current literature, we can infer potential differences in their biological activity based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related halogenated compounds.
The Critical Role of Halogen Substitution
The introduction of a halogen atom at the C3 position of the imidazo[1,2-a]pyridine core can significantly influence the compound's physicochemical properties and its interaction with biological targets. Key properties affected include:
-
Size and Steric Hindrance: Iodine is considerably larger than bromine, which can influence how the molecule fits into a protein's binding pocket.
-
Electronegativity and Polarity: Bromine is more electronegative than iodine, which can affect the local electronic environment and dipole moment.
-
Halogen Bonding: Both iodine and bromine can act as halogen bond donors, a type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target. The strength of this interaction is generally greater for iodine than for bromine.
-
Lipophilicity: Halogenation typically increases a molecule's lipophilicity, which can affect its solubility, cell permeability, and metabolic stability.
-
Metabolic Stability: The carbon-halogen bond strength decreases from C-Br to C-I, potentially influencing the metabolic fate of the compounds.
Comparative Biological Activity: An Inferential Analysis
In the absence of direct comparative experimental data for the title compounds, we can look at related structures. For instance, in a study on imidazo[1,2-a]pyridine-based ligands for beta-amyloid plaques, the 6-bromo derivative showed a slightly higher binding affinity (Ki = 10 nM) compared to the 6-iodo analogue (Ki = 15 nM).[10][11] While this pertains to a different position on the scaffold and a specific biological target, it highlights that even subtle changes in the halogen substituent can modulate biological activity.
The broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for anticancer properties, often involving the inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][4]
Potential for Anticancer Activity
Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against various cell lines.[6][12][13] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The nature of the halogen at the C3 position could influence kinase inhibitory activity through specific interactions within the ATP-binding pocket. The larger, more polarizable iodine atom might form stronger halogen bonds or have more favorable steric interactions in some kinase domains, while the smaller bromine atom might be preferred in others.
Data Summary
As no direct comparative studies with quantitative biological data for the two specific compounds were identified, a data table cannot be populated at this time. This represents a clear gap in the current scientific literature and an opportunity for future research.
Experimental Protocols
To facilitate future comparative studies, we provide a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay, which is a fundamental experiment for assessing the anticancer potential of new chemical entities.
Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, A375 for melanoma)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, dissolved in DMSO to create stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the iodo- and bromo-compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the context in which these compounds might be evaluated, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer imidazo[1,2-a]pyridines.
Caption: A generalized experimental workflow for the evaluation of novel bioactive compounds.
Conclusion and Future Directions
While the imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of new therapeutic agents, a direct comparison of the biological activities of this compound and its bromo analogue is currently absent from the scientific literature. Based on fundamental principles of medicinal chemistry, it is reasonable to hypothesize that the difference in the halogen substituent at the C3 position will lead to distinct biological profiles. The larger, more polarizable iodine atom may favor interactions through halogen bonding, while the smaller bromine atom could be sterically more acceptable in certain binding pockets.
This knowledge gap underscores the need for systematic studies to directly compare these and other halogenated analogues in a panel of relevant biological assays. Such research would provide invaluable data for understanding the structure-activity relationships of this important class of compounds and guide the rational design of future imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metaphactory [semopenalex.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Swap: Imidazo[1,2-a]pyridine as a Bioisosteric Replacement for Benzimidazole in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold holds a privileged status. Its presence in numerous FDA-approved drugs is a testament to its versatile pharmacological activities, stemming from its unique physicochemical properties that facilitate effective interactions with a wide array of biological macromolecules.[1][2] However, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of structural analogues. This guide provides an in-depth comparison of the imidazo[1,2-a]pyridine scaffold as a promising bioisosteric replacement for the venerable benzimidazole core, offering experimental insights and methodologies for its application in drug design.
The Principle of Bioisosterism: More Than Just Similar Shapes
Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of rational drug design.[3] This strategy is not merely about mimicking molecular shape but also about conserving or modulating electronic and steric properties to enhance a molecule's interaction with its biological target or to improve its drug-like properties. The substitution of a benzene ring fused to an imidazole (benzimidazole) with a pyridine ring fused to an imidazole (imidazo[1,2-a]pyridine) is a classic example of non-classical bioisosterism, where the ring systems share a similar bicyclic, aromatic, and nitrogen-rich character.[1]
Head-to-Head: A Physicochemical and Structural Comparison
The rationale for considering imidazo[1,2-a]pyridine as a bioisostere for benzimidazole lies in their structural and electronic similarities, as well as their key differences. Both are 10-π electron aromatic systems. However, the placement of the nitrogen atom in the six-membered ring significantly alters the molecule's properties.
| Property | Benzimidazole | Imidazo[1,2-a]pyridine | Rationale for Bioisosteric Consideration |
| Structure | Fused benzene and imidazole rings | Fused pyridine and imidazole rings | Both are bicyclic aromatic heterocycles of similar size. |
| Hydrogen Bonding | One H-bond donor (N-H) and one H-bond acceptor (N) | One H-bond acceptor (pyridine N) and a weaker H-bond acceptor (imidazole N) | The imidazo[1,2-a]pyridine lacks the acidic N-H donor, which can reduce unwanted interactions and improve metabolic stability. The pyridine nitrogen introduces a strong hydrogen bond acceptor site. |
| pKa | ~5.5 (for the conjugate acid)[4] | Varies with substitution, but generally a weaker base than benzimidazole. | Modulation of basicity can influence solubility, receptor binding, and pharmacokinetic properties. |
| Dipole Moment | The dipole moment vector is directed from the benzene to the imidazole ring. | The introduction of the pyridine nitrogen alters the magnitude and direction of the dipole moment. | Changes in the dipole moment can affect solubility and interactions with polar residues in a binding pocket. |
| Solubility | Generally soluble in polar organic solvents and aqueous acid.[4] | Solubility is influenced by the position of the nitrogen and substituents. | The lack of an N-H donor and the presence of the pyridine nitrogen can lead to different solubility profiles, potentially improving aqueous solubility. |
| Metabolic Stability | The N-H proton can be a site for metabolic modification (e.g., glucuronidation). | The absence of the N-H proton can block this metabolic pathway, potentially increasing in vivo half-life. | Improved metabolic stability is a common goal of bioisosteric replacement. |
Diagram 1: Structural Comparison
Caption: Core structures of Benzimidazole and Imidazo[1,2-a]pyridine.
Experimental Evidence: A Case Study in Kinase Inhibition
A compelling example of the bioisosteric replacement of benzimidazole with imidazo[1,2-a]pyridine comes from the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. The benzimidazole-based compound ZSTK474 is a known pan-PI3K inhibitor. In a scaffold-hopping approach, researchers synthesized and evaluated imidazo[1,2-a]pyridine analogues of ZSTK474.[2][5]
The results demonstrated that the imidazo[1,2-a]pyridine analogues maintained the PI3K isoform selectivity of their benzimidazole counterparts.[5] However, the potency was generally lower.[2][5] This highlights a critical aspect of bioisosterism: while the replacement can be successful in maintaining the desired biological activity profile, fine-tuning of the substituents is often necessary to recover or enhance potency.
Table 2: Comparative Biological Activity of PI3K Inhibitors
| Compound Class | Target | Representative IC50 | Key Finding | Reference |
| Benzimidazole (ZSTK474 class) | PI3Kα | Potent (nM range) | Established class of PI3K inhibitors. | [2][5] |
| Imidazo[1,2-a]pyridine analogues | PI3Kα | Less potent than benzimidazole counterparts | Maintained isoform selectivity, demonstrating successful bioisosteric replacement of the core scaffold. | [2][5] |
Diagram 2: PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Synthesis of a Representative 2-Arylbenzimidazole
This protocol is a generalized procedure based on the condensation of o-phenylenediamines with aldehydes.
Objective: To synthesize 2-phenyl-1H-benzo[d]imidazole.
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na2CO3)
-
Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in DMF.
-
Add a catalytic amount of p-TsOH (e.g., 10 mol%) to the mixture.
-
Heat the reaction mixture at 80-100 °C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-phenyl-1H-benzo[d]imidazole.
Causality: The acidic catalyst (p-TsOH) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.
Synthesis of a Representative 2-Arylimidazo[1,2-a]pyridine
This protocol is a generalized procedure based on the reaction of 2-aminopyridines with α-haloketones.
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5-2.0 eq) to the mixture to act as a base.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the purified 2-phenylimidazo[1,2-a]pyridine.
Causality: The reaction proceeds via an initial N-alkylation of the pyridine nitrogen of 2-aminopyridine with 2-bromoacetophenone, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (containing MgCl2, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP generated into a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality: The assay measures the ability of the test compound to inhibit the enzymatic activity of the kinase, which is the transfer of a phosphate group from ATP to the substrate. The amount of ADP produced is directly proportional to the kinase activity.
Diagram 3: Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing bioisosteric analogs.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold presents a viable and strategic bioisosteric replacement for the well-established benzimidazole core in drug discovery programs. Its key advantages include the removal of the metabolically labile N-H proton and the introduction of a distinct hydrogen bonding pattern, which can be exploited to modulate potency, selectivity, and pharmacokinetic properties. While a direct swap may not always result in equipotent compounds, the imidazo[1,2-a]pyridine scaffold provides a new vector space for chemical exploration. The experimental data, although limited in direct head-to-head comparisons, supports the hypothesis that this bioisosteric switch can lead to the discovery of novel chemical entities with desirable drug-like properties. As with any bioisosteric replacement, the success of this strategy is context-dependent and requires careful consideration of the target's binding site topology and the overall molecular properties. Future work should focus on generating more systematic comparative data to further delineate the structure-activity and structure-property relationships between these two important heterocyclic systems.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and compounds under investigation.[1][2] Its unique bicyclic aromatic system offers a versatile template for designing molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] A critical determinant of the biological activity and selectivity of these compounds lies in the nature of the substituent at the 3-position of the imidazo[1,2-a]pyridine ring. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted imidazo[1,2-a]pyridines, offering a comparative overview for researchers, scientists, and drug development professionals.
The Versatile Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is formed by the fusion of an imidazole and a pyridine ring. This arrangement results in a planar, electron-rich heterocycle that can engage in various interactions with biological macromolecules. The numbering of the scaffold is crucial for understanding the SAR, with the 3-position being a key site for chemical modification.
Caption: General structure of the imidazo[1,2-a]pyridine scaffold highlighting the key 3-position for substitution.
SAR of 3-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[5][6]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. A series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been developed as highly potent PI3K p110α inhibitors.[7]
Key SAR Insights:
-
Replacement of a pyrazole ring with a sulfonylhydrazone moiety at the 3-position significantly increased the chemical stability of the compounds while maintaining potent inhibitory activity.[7]
-
Optimization of the sulfonylhydrazone substituent led to the discovery of compounds with IC50 values in the sub-nanomolar range, making them some of the most potent PI3K p110α inhibitors reported.[7]
-
A representative potent compound, 8c , demonstrated significant anti-tumor efficacy in vivo, highlighting the therapeutic potential of this chemical series.[7]
Table 1: SAR of 3-Sulfonylhydrazone Imidazo[1,2-a]pyridines as PI3K p110α Inhibitors
| Compound | R (Substituent at 3-position) | p110α IC50 (nM) |
| 4 | 3-(1H-pyrazol-4-yl) | Potent but unstable |
| 7a | 3-(2-(phenylsulfonyl)hydrazono) | Moderately potent |
| 8c | 3-(2-((4-chlorophenyl)sulfonyl)hydrazono) | 0.30 |
| 8h | 3-(2-((3-fluorophenyl)sulfonyl)hydrazono) | 0.26 |
Data sourced from[7]
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors
PDGFR is a receptor tyrosine kinase involved in cell growth and angiogenesis. A novel class of imidazo[1,2-a]pyridines has been identified as potent PDGFR inhibitors through a structure-based drug design approach.[8]
Key SAR Insights:
-
The introduction of an amine substituent at the 3-position was predicted to form key interactions with aspartic acid or asparagine residues in the kinase domain.[8]
-
Incorporation of a constrained secondary amine at this position was found to enhance selectivity.[8]
-
Further refinement with a fluorine-substituted piperidine at the 3-position side chain led to a significant reduction in P-glycoprotein (Pgp) mediated efflux and improved oral bioavailability.[8]
Imidazo[1,2-a]pyridines as Antiviral Agents
The 3-position of the imidazo[1,2-a]pyridine scaffold has been a focal point for the development of antiviral agents, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[9]
Key SAR Insights:
-
The introduction of a thioether side chain at the 3-position is a key structural feature for potent antiviral activity.[9]
-
Specifically, compounds bearing a (benzylthio)methyl group at the 3-position showed marked activity against CMV and VZV.[9]
-
Further modifications to the thioether moiety can modulate the therapeutic index. For instance, certain derivatives exhibited high activity against HCMV with a therapeutic index superior to 150.[9]
Other Therapeutic Applications
The versatility of the 3-substituted imidazo[1,2-a]pyridine scaffold extends to a range of other therapeutic areas.
-
Anti-ulcer Agents: While some 3-substituted derivatives showed poor antisecretory activity, several demonstrated good cytoprotective properties.[10] For example, an 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine with a complex thiadiazole-containing side chain at the 3-position showed cytoprotective activity comparable to the proton pump inhibitor SCH-28080.[10]
-
5-Lipoxygenase (5-LO) Inhibitors: A class of 3-amino-imidazo[1,2-a]pyridines has been identified as potent inhibitors of 5-LO, an enzyme involved in inflammatory pathways.[11] The lead compound, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, exhibited an IC50 of 0.16 µM in intact cells.[11]
-
Ligands for Beta-Amyloid Plaques: Certain 3-substituted imidazo[1,2-a]pyridines have been developed as imaging agents for the detection of beta-amyloid plaques in Alzheimer's disease.[12][13]
Synthetic Methodologies and Experimental Protocols
The synthesis of 3-substituted imidazo[1,2-a]pyridines is typically achieved through a multi-step process, often starting with the construction of the core scaffold followed by functionalization at the 3-position.
General Synthesis of the Imidazo[1,2-a]pyridine Core
A common method involves the condensation of a 2-aminopyridine with an α-haloketone.[10][13]
Caption: A simplified workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
-
A mixture of the appropriate 2-aminopyridine and α-bromoacetophenone is heated in a suitable solvent (e.g., ethanol) or under solvent-free conditions.[13]
-
A mild base, such as sodium bicarbonate, can be added to facilitate the reaction.[13]
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Functionalization at the 3-Position
Once the imidazo[1,2-a]pyridine core is synthesized, the 3-position can be functionalized through various chemical reactions.
-
Electrophilic Substitution: The 3-position is susceptible to electrophilic attack. For example, iodination can be achieved using iodine in chloroform.[13]
-
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the 3-position, which can then be further elaborated.[14]
-
Mannich Reaction: This reaction can be used to introduce an aminomethyl group at the 3-position.
Caption: General workflow for the functionalization of the imidazo[1,2-a]pyridine core at the 3-position.
Conclusion
The structure-activity relationship studies of 3-substituted imidazo[1,2-a]pyridines have unveiled a rich and diverse pharmacology associated with this privileged scaffold. The strategic modification of the substituent at the 3-position has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties for a wide array of biological targets. This guide provides a comparative overview of these SAR trends, offering valuable insights for the rational design of novel therapeutics based on the imidazo[1,2-a]pyridine core. Further exploration of the chemical space around the 3-position, guided by the principles outlined herein, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Iodo-Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Among its various derivatives, those bearing an iodine atom at the 3-position have garnered significant interest for their potential as potent and selective anticancer agents. This guide provides an in-depth comparative analysis of the in vitro and in vivo evaluation of "Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate" and related 3-iodo-imidazo[1,2-a]pyridine derivatives. We will explore their efficacy against various cancer cell lines, delve into their mechanisms of action, and compare their performance with established anticancer agents, supported by experimental data and detailed protocols.
The Rationale for Targeting the PI3K/Akt/mTOR Pathway
A significant body of research points towards the PI3K/Akt/mTOR signaling pathway as a primary target for many imidazo[1,2-a]pyridine derivatives.[1][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers makes it a prime target for therapeutic intervention.[6] The aberrant activation of this pathway can be due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[7] Consequently, inhibitors of this pathway, such as the imidazo[1,2-a]pyridine derivatives, hold considerable promise in oncology.
In Vitro Evaluation: Gauging Anticancer Potency
The initial assessment of any potential anticancer compound lies in its in vitro evaluation. This typically involves determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various imidazo[1,2-a]pyridine derivatives and compares them with established PI3K inhibitors and standard chemotherapy agents. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Derivative of 12b | MCF-7 (Breast) | 11 | [8][9] |
| Derivative of 12b | A375 (Melanoma) | 11 | [8][9] |
| Thiazole Derivative | HeLa (Cervical) | 0.21 | [5] |
| Thiazole Derivative | A375 (Melanoma) | 0.14 | [5] |
| IP-5 | HCC1937 (Breast) | 45 | [10][11] |
| IP-6 | HCC1937 (Breast) | 47.7 | [10][11] |
| Approved PI3K Inhibitors | |||
| Alpelisib (PI3Kα inhibitor) | SKBR-3 (Breast) | ~0.71-1.57 | [4][6] |
| Alpelisib (PI3Kα inhibitor) | PIK3CA-mutant cell lines | 0.185-0.288 | [2] |
| Copanlisib (pan-PI3K inhibitor) | Various Lymphoma Lines | Median: ~0.019 | [7][12] |
| Idelalisib (PI3Kδ inhibitor) | CLL (Leukemia) | ~0.019 (for PI3Kδ) | [13] |
| Standard Chemotherapy | |||
| Doxorubicin | MCF-7 (Breast) | ~0.68-8.3 | [14][15][16] |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.3-15.8 | [17][18][19] |
From the data, it is evident that certain imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity, with some showing IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of some standard chemotherapy drugs in specific cell lines.[5][8][9]
Mechanism of Action: Unraveling the Molecular Interactions
The anticancer effects of imidazo[1,2-a]pyridine derivatives are largely attributed to their ability to inhibit protein kinases, particularly within the PI3K/Akt/mTOR pathway.[1][3]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-iodo-imidazo[1,2-a]pyridine derivatives.
In Vivo Evaluation: Assessing Therapeutic Potential in Living Systems
While in vitro data provides valuable initial insights, in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a complex biological system. Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical anticancer drug development.[20]
Xenograft Models for Efficacy Studies
In a typical xenograft study, human cancer cells are implanted into mice, and once tumors are established, the animals are treated with the test compound. Tumor growth inhibition is the primary endpoint.
One study reported that a thiazole-substituted imidazo[1,2-a]pyridine derivative, at a dose of 50 mg/kg, significantly inhibited the growth of HeLa human cervical tumor xenografts in mice.[5] Another study demonstrated that intravenously administered copanlisib, a pan-PI3K inhibitor, showed robust antitumor activity in a rat KPL4 breast tumor xenograft model, with tumor growth inhibition rates of 77%-100%.[7][21]
Pharmacokinetic Profile: The Journey of a Drug in the Body
A favorable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for a drug's success. Limited but promising PK data is available for some imidazo[1,2-a]pyridine derivatives.
For instance, a study on antitubercular imidazo[1,2-a]pyridine-3-carboxamides evaluated the in vivo pharmacokinetics of two lead compounds in mice via oral and intravenous routes, indicating that this class of compounds can possess favorable PK properties.[22][23] Another study on a PDGFR inhibitor from the imidazo[1,2-a]pyridine class showed oral exposure in rodents.[24] In a rat pharmacokinetic assay, copanlisib exhibited a large volume of distribution, high plasma clearance, and a long half-life.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 3-iodo-imidazo[1,2-a]pyridine derivatives) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the vehicle control.
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
In Vivo Xenograft Tumor Model
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., 3-iodo-imidazo[1,2-a]pyridine derivative) and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, calculate tumor growth inhibition and assess for any signs of toxicity.
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion and Future Directions
Derivatives of 3-iodo-imidazo[1,2-a]pyridine represent a promising class of anticancer agents, with many exhibiting potent in vitro activity against a range of cancer cell lines, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][25] While in vivo and pharmacokinetic data are still emerging for this specific subclass, the broader imidazo[1,2-a]pyridine scaffold has shown therapeutic potential in preclinical models.[5][24]
Future research should focus on:
-
Synthesis and evaluation of a broader library of 3-iodo-imidazo[1,2-a]pyridine derivatives to establish clear structure-activity relationships.
-
Head-to-head comparative studies of the most potent derivatives against approved PI3K inhibitors and standard-of-care chemotherapies in both in vitro and in vivo models.
-
Comprehensive preclinical development studies , including detailed ADME and toxicology profiling, to identify lead candidates for clinical investigation.
The continued exploration of this chemical space holds the potential to deliver novel and effective targeted therapies for cancer treatment.
References
- 1. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 24. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Efficacy of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Based Inhibitors Against Known Drugs in TGF-β/ALK5 Signaling
This guide provides a comprehensive technical comparison of a novel potential inhibitor, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, against established drugs targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. The focus of this analysis is on the inhibition of the Activin Receptor-Like Kinase 5 (ALK5), a critical serine/threonine kinase receptor in this pathway. While direct experimental data for this compound is emerging, this guide establishes a framework for its evaluation by benchmarking against well-characterized ALK5 inhibitors. The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in kinase inhibition, lending credence to the exploration of this molecule as a potential therapeutic agent.[1][2]
The dysregulation of the TGF-β signaling pathway is implicated in a multitude of pathologies, including cancer and fibrosis.[3][4] In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of tumor progression, invasion, and metastasis.[3][5] This has led to significant interest in developing inhibitors of this pathway.[4][5] Small molecule inhibitors targeting the ATP-binding site of ALK5 are a prominent strategy to disrupt this signaling cascade.[5][6][7]
This guide will delve into the mechanism of action of ALK5 inhibitors, present comparative efficacy data of known drugs, and provide detailed experimental protocols for researchers to benchmark novel compounds like this compound.
The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[8] This phosphorylation activates ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3][5]
ALK5 inhibitors act as competitive inhibitors of ATP at the kinase domain of the ALK5 receptor, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[3][4]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound.
Comparative Efficacy of Known ALK5 Inhibitors
To provide a benchmark for evaluating novel compounds, the following table summarizes the in vitro potency of several well-characterized ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Inhibitor | ALK5 IC50 (nM) | Key Characteristics |
| R-268712 | 2.5 | Potent and selective ALK5 inhibitor.[9] |
| TP0427736 | 2.72 | Potent inhibitor of ALK5 kinase activity.[9] |
| RepSox | 4 (autophosphorylation) | Potent and selective inhibitor of TGFβR-1/ALK5.[9] |
| SB525334 | 14.3 | Potent and selective inhibitor of TGFβ receptor I (ALK5).[9] |
| GW788388 | 18 | Potent and selective inhibitor of ALK5.[9] |
| BIBF-0775 | 34 | Selective inhibitor of TGFβRI (Alk5).[9] |
| SD-208 | 48 | Selective TGF-βRI (ALK5) inhibitor.[9] |
| Galunisertib (LY2157299) | 56 | Potent TGFβ receptor I (TβRI) inhibitor.[9] |
| LY364947 | 59 | Potent ATP-competitive inhibitor of TGFβR-I.[9] |
| SB431542 | 94 | Potent and selective inhibitor of ALK5.[9] |
Experimental Protocols for Efficacy Benchmarking
Detailed and reproducible experimental protocols are crucial for the accurate assessment of novel inhibitors. The following are standard assays for characterizing ALK5 inhibitors.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of ALK5.
Principle: The assay measures the phosphorylation of a substrate by the ALK5 kinase. The amount of phosphorylation is quantified, and the IC50 value is determined from a dose-response curve.
Workflow Diagram:
Caption: Workflow for an in vitro ALK5 kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of "this compound" and control inhibitors (e.g., SB431542) in DMSO.
-
Prepare the recombinant human ALK5 kinase, a suitable peptide substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions or DMSO (vehicle control).
-
Add the ALK5 enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP solution.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[10]
-
-
Signal Detection:
-
Terminate the kinase reaction and detect the signal. For example, using the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[10]
-
After a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay evaluates the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context.[10]
Principle: TGF-β stimulation of responsive cells leads to the phosphorylation of SMAD2. An effective ALK5 inhibitor will block this phosphorylation. The levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2 are measured by Western blot.
Workflow Diagram:
Caption: Workflow for a cellular p-SMAD2 Western blot assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a cell line responsive to TGF-β (e.g., HaCaT or A549 cells) in appropriate culture plates and allow them to adhere.[10]
-
Starve the cells in a low-serum medium for several hours.
-
Pre-incubate the cells with various concentrations of "this compound" or a control inhibitor for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SMAD2 signal to the total SMAD2 signal.
-
Plot the normalized p-SMAD2 levels against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This guide provides a robust framework for benchmarking the efficacy of "this compound" as a potential ALK5 inhibitor. By comparing its performance in standardized in vitro and cellular assays against a panel of known inhibitors, researchers can effectively determine its potency and selectivity. The imidazo[1,2-a]pyridine core is a promising starting point for the development of novel therapeutics.[1][2] Further studies should also investigate the compound's selectivity against other kinases to build a comprehensive pharmacological profile. In vivo studies in relevant disease models, such as fibrosis or cancer models, will be the ultimate validation of its therapeutic potential.[11][12]
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 292858-07-2). The protocols outlined below are designed to ensure the safe handling and disposal of this compound, minimizing risks and fostering a secure laboratory environment.
Foundational Safety: Understanding the Hazards
Pyridine-based compounds can be volatile and may possess strong, unpleasant odors. Inhalation of fumes, even at low levels, can lead to headaches, dizziness, and respiratory irritation[2]. As a halogenated organic compound, this substance requires specific disposal protocols to prevent environmental contamination, as these compounds can be toxic and persistent[3][4]. Therefore, all handling procedures must be performed with the assumption that the compound is toxic upon inhalation and ingestion[3].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound.
Eye and Face Protection
-
Rationale: Direct contact with chemical splashes can cause serious eye irritation or damage.
-
Recommendation: Always wear chemical splash goggles that conform to a recognized standard (e.g., ANSI Z87.1). When there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities, a face shield should be worn in addition to goggles to protect the entire face[4][5].
Skin and Body Protection
-
Rationale: Halogenated organic compounds and pyridine derivatives can be absorbed through the skin or cause irritation[6][7]. Contaminated clothing can hold the chemical in contact with the skin, prolonging exposure[8].
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended over latex, as they offer better protection against a wider range of chemicals, including pyridines[2][3][9]. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your hands.
-
Lab Coat: A professional laboratory coat, fully buttoned, must be worn to protect skin and personal clothing[9][10].
-
Footwear: Closed-toe shoes are required to protect feet from spills[9].
Respiratory Protection
-
Rationale: Inhalation of vapors or aerosolized dust is a primary route of exposure. Pyridine derivatives can be volatile, and fine powders are easily inhaled[2].
-
Recommendation: All handling of this compound, especially weighing of the solid and preparation of solutions, must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment[2][3]. If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-certified respirator with an organic vapor cartridge is necessary[4].
Data Presentation: PPE for Specific Operations
The level of PPE may need to be adjusted based on the specific task and the associated risks. The following table provides a summary of recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (nitrile or neoprene), lab coat, closed-toe shoes | Required: Work must be performed within a certified chemical fume hood[2][3] |
| Routine Handling (e.g., transfers) | Chemical splash goggles | Chemical-resistant gloves and lab coat | Required: Work within a chemical fume hood is strongly advised[2][9] |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves, chemical-resistant apron, and boots | A NIOSH-certified respirator with an organic vapor cartridge is necessary if the spill is outside a fume hood[4] |
| Waste Disposal | Safety goggles | Chemical-resistant gloves and lab coat | Not typically required if handling sealed waste containers |
Experimental Protocol: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure and ensuring operational safety.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, ensure that a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible[4][11].
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing: Conduct all weighing of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: Slowly add the solid to the solvent to prevent splashing. Keep all containers tightly closed when not in use[2][4].
-
Post-Handling: After completing the work, wipe down the work area in the fume hood.
-
Decontamination: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water[12].
-
PPE Removal: Remove lab coat and any other reusable PPE, storing it in a designated area.
Visualization: Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Standard workflow for handling this compound.
Operational Plan: Waste Disposal
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic substance, it must not be disposed of down the drain[3][9].
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container[3][9][13].
-
Container Management: Waste containers must be made of a compatible material, kept securely closed when not in use, and clearly labeled with "Hazardous Waste" and the chemical constituents[8][14].
-
Disposal: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory until it is collected by institutional waste management personnel for incineration at a regulated facility[9][13].
Emergency Response
-
Spills: In the event of a small spill inside a fume hood, use an inert absorbent material to contain the spill. Scoop the material into the designated halogenated waste container[6][8]. For larger spills, evacuate the area and notify your institution's environmental health and safety office[8].
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[15]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[1]. Seek medical attention.
-
References
- 1. 3-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. lobachemie.com [lobachemie.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. homework.study.com [homework.study.com]
- 11. actylislab.com [actylislab.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
